1-(3-Amino-2-chloropyridin-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-amino-2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWFHDCOPCVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376238 | |
| Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342899-35-8 | |
| Record name | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, provides an experimental protocol for its application in the synthesis of pyrazolo[3,4-b]pyridine derivatives, and discusses its broader utility in the development of bioactive compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative that has emerged as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an acetyl moiety on a pyridine ring—makes it a reactive and valuable precursor for constructing more complex molecular architectures. Notably, it serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are recognized as privileged scaffolds in the development of kinase inhibitors and other therapeutic agents. This guide will delve into the technical details of this compound, providing essential data and methodologies for its effective use in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 342899-35-8 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 158-162 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Spectroscopic Data
While this compound is commercially available from various suppliers, detailed protocols for its synthesis are not readily found in publicly available literature, suggesting proprietary manufacturing processes.
Spectroscopic data, while often cited as available from commercial vendors, is not consistently published in detail. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectroscopic information.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused ring systems. Its utility is highlighted by its application as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The compound is a critical starting material for the synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine, a key intermediate in the preparation of a series of pyrazolo[3,4-b]pyridine-based Janus kinase (JAK) inhibitors. The experimental protocol for this transformation is detailed below.
This protocol is adapted from the synthesis described in patent US 2010/0286131 A1.
Reaction Scheme:
Caption: Synthetic pathway from this compound.
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one
-
A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) is heated to 100°C.
-
The reaction mixture is stirred at this temperature for 18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude intermediate, 3-(dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one, which is used in the next step without further purification.
Step 2: Synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine
-
The crude intermediate from Step 1 is dissolved in ethanol.
-
Hydrazine hydrate (1.5 eq) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine.
This intermediate serves as a versatile scaffold for the further elaboration into a diverse range of substituted pyrazolo[3,4-b]pyridines with potential therapeutic applications.
Broader Applications and Research Interest
The utility of this compound extends beyond the synthesis of kinase inhibitors. Its chemical structure makes it a suitable precursor for a variety of other important molecular frameworks.
-
Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders, as well as anti-cancer and anti-inflammatory compounds.[1]
-
Agrochemicals : This compound serves as a building block for the development of novel herbicides and pesticides.[1]
-
Biochemical Research : It is utilized in studies related to enzyme inhibition, offering insights into metabolic pathways and potential therapeutic targets.[1]
The logical workflow for the utilization of this compound in research and development can be visualized as follows:
Caption: Research and development workflow for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules. Its utility as a precursor for pyrazolo[3,4-b]pyridine-based kinase inhibitors highlights its importance in modern drug discovery. This technical guide provides key data and a detailed experimental protocol to facilitate its use in research and development. As the demand for novel therapeutic and agrochemical agents continues to grow, the role of such well-functionalized building blocks will undoubtedly expand.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a pivotal chemical intermediate, recognized for its versatile role as a building block in the synthesis of a wide array of bioactive molecules. Its unique structural features make it a valuable scaffold in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its significance in contemporary drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.
Structural and General Properties
The foundational characteristics of this compound are summarized in the table below. The presence of an amino group, a chloro substituent, and an acetyl group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile synthon.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone |
| CAS Number | 342899-35-8[1] |
| Molecular Formula | C₇H₇ClN₂O[1][2] |
| Molecular Weight | 170.60 g/mol [1][2] |
| Appearance | Yellow crystalline powder or white powders[1][3] |
| Purity | ≥95% to ≥97% (HPLC)[1][2] |
Tabulated Physicochemical Data
Quantitative physicochemical data are crucial for predicting the behavior of a compound in various experimental and biological systems. The following table summarizes the available and predicted data for this compound.
| Parameter | Value | Source/Method |
| Melting Point | 158-162 °C | Experimental[1] |
| Boiling Point | Not experimentally determined | Predicted data needed |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone | General observation for similar compounds[4] |
| pKa | Not experimentally determined | Predicted data needed |
| LogP (Octanol/Water) | Not experimentally determined | Predicted data needed |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable method for the synthesis of this compound involves the Friedel-Crafts acylation of 3-amino-2-chloropyridine. The acetyl group is introduced at the 4-position due to the directing effects of the amino and chloro substituents on the pyridine ring.
Reaction Scheme:
General Experimental Protocol for Friedel-Crafts Acylation
The following is a generalized protocol that can be adapted for the synthesis of this compound. Researchers should optimize the reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time.
Materials:
-
3-Amino-2-chloropyridine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride or acetic anhydride dropwise to the stirred suspension.
-
Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-amino-2-chloropyridine in anhydrous DCM dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Workflow for Proposed Synthesis
Role in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility is particularly prominent in the development of kinase inhibitors.
Application as a Scaffold for Kinase Inhibitors
The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in many kinase inhibitor binding modes. The 2-chloro and 4-acetyl substituents provide handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Potential Kinase Targets and Signaling Pathways
Compounds derived from the 3-amino-2-chloropyridine scaffold have been investigated as inhibitors of several kinases implicated in cancer and inflammatory diseases. Two notable examples are Receptor-Interacting Protein Kinase 2 (RIPK2) and Aurora Kinases.
3.2.1. RIPK2 Signaling Pathway
RIPK2 is a key mediator of inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2. Dysregulation of this pathway is associated with various inflammatory conditions. Inhibition of RIPK2 is a promising therapeutic strategy for these diseases.
3.2.2. Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are serine/threonine kinases that play critical roles in the regulation of cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.
Conclusion
This compound is a chemical intermediate of significant value to the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex heterocyclic molecules. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its importance in the development of targeted therapies for cancer and inflammatory disorders. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives will undoubtedly continue to fuel innovation in pharmaceutical research.
References
1-(3-Amino-2-chloropyridin-4-yl)ethanone molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. It also details an experimental protocol for its application as a key intermediate in the synthesis of heterocyclic compounds, a critical process in drug discovery and development.
Molecular Structure and Properties
This compound is a substituted pyridine derivative. The molecular structure consists of a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and an acetyl group at the 4-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
Molecular Structure:
Image Credit: PubChem. The 2D chemical structure of this compound.
The presence of the amino and acetyl groups on the pyridine ring allows for a variety of chemical transformations, particularly cyclization reactions to form fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |
| Molecular Weight | 170.60 g/mol | [1][2][4] |
| CAS Number | 342899-35-8 | [1][2][3][5] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 158-162 °C | [1] |
| Purity | ≥95% | [1][2] |
| InChI Key | ILNWFHDCOPCVDZ-UHFFFAOYSA-N | [6] |
Application in Heterocyclic Synthesis: An Experimental Protocol
This compound serves as a crucial precursor for the synthesis of various fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines. These structures are scaffolds for developing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]
The following protocol details the synthesis of a pyrido[3,2-e]pyrimidin-4-one derivative, illustrating the utility of this compound as a starting material.
Reaction Scheme:
This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with ammonium acetate to yield the final pyrido[3,2-e]pyrimidin-4-one product.
Experimental Protocol:
Step 1: Synthesis of the Enaminone Intermediate
-
A mixture of this compound (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) in a suitable solvent (e.g., anhydrous toluene) is heated under reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one
-
The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid.
-
Ammonium acetate (3.0 eq.) is added to the solution.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one.
Visualization of the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the synthesis protocol described above.
Caption: Synthetic workflow for a pyrido[3,2-e]pyrimidin-4-one derivative.
References
- 1. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
Technical Guide: Solubility Profile of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and for its formulation into drug products.
This technical guide addresses the solubility of this compound in organic solvents. As of the date of this document, a comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available quantitative solubility data for this specific compound. This guide, therefore, provides a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents of their interest. Furthermore, a qualitative discussion of expected solubility based on the compound's structural features is presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties can influence its solubility characteristics.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 158-162 °C |
| CAS Number | 342899-35-8 |
Qualitative Solubility Assessment
Based on the structure of this compound, which contains a polar aminopyridine ring, a ketone group, and a chlorine atom, its solubility in organic solvents can be predicted qualitatively. The presence of the amino and ketone groups suggests that it will be capable of forming hydrogen bonds, which would favor solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The aromatic pyridine ring and the chloro-substituent introduce some nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate. It is expected to have low solubility in nonpolar solvents such as hexanes and toluene.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved compound can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.
-
-
Chromatographic Method (HPLC - Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking the dilution factor into account.
-
-
4.3. Data Presentation
The experimentally determined solubility data should be recorded in a structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Isopropanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Tetrahydrofuran | 25 | HPLC | ||
| Dimethyl Sulfoxide | 25 | HPLC | ||
| N,N-Dimethylformamide | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Hexane | 25 | HPLC |
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Spectral Data for 1-(3-Amino-2-chloropyridin-4-yl)ethanone Remains Elusive in Public Domain
Despite extensive searches across scientific literature, chemical databases, and commercial supplier information, detailed experimental spectral data (NMR, IR, and MS) for the compound 1-(3-Amino-2-chloropyridin-4-yl)ethanone is not publicly available. This lack of accessible data prevents the creation of an in-depth technical guide as requested.
This compound, with the CAS number 342899-35-8, is a known chemical entity. It is listed by numerous chemical suppliers and is recognized as a valuable building block in medicinal and agrochemical research.[1][2] Its molecular formula is C₇H₇ClN₂O, and its molecular weight is approximately 170.60 g/mol . While this fundamental information is readily available, the specific spectral data that provides a fingerprint of the molecule's structure and purity is not disclosed in publicly accessible sources.
Searches for synthesis and characterization studies of this compound did not yield any publications containing the requisite spectroscopic data. Chemical databases, while providing basic properties and sometimes predicted spectra, do not currently hold experimental NMR, IR, or Mass Spectrometry data for this specific molecule. Commercial suppliers, who undoubtedly possess this data for quality control purposes, do not typically make it publicly available on their websites. Some suppliers indicate that documentation such as a Certificate of Analysis, which may contain some of this information, is available upon request with a purchase.
Without access to this primary data, it is not possible to generate the requested in-depth technical guide, which would include structured data tables and detailed experimental protocols for the spectral analyses. The creation of such a document requires the actual experimental findings to ensure accuracy and utility for a scientific audience.
For researchers, scientists, and drug development professionals in need of this specific spectral data, the most direct path forward would be to:
-
Purchase a sample of this compound from a reputable chemical supplier and perform the necessary spectral analyses (¹H NMR, ¹³C NMR, IR, and MS) in-house.
-
Request the Certificate of Analysis from the supplier, which may contain the required spectral data.
Below is a conceptual workflow that would typically be followed for the acquisition and analysis of such spectral data.
References
commercial suppliers of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its commercial availability, physicochemical properties, and its application in the development of targeted therapeutics, including a detailed experimental protocol for a relevant synthetic transformation and an illustration of the pertinent biological signaling pathway.
Commercial Availability and Specifications
This compound is available from a range of commercial suppliers. The table below summarizes the available quantitative data from various vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price |
| Chem-Impex | 342899-35-8 | C₇H₇ClN₂O | ≥ 97% (HPLC)[1] | Contact Supplier | Contact Supplier |
| Amerigo Scientific | 342899-35-8 | C₇H₇ClN₂O | 95%[2] | Contact Supplier | Contact Supplier |
| BLDpharm | 342899-35-8 | C₇H₇ClN₂O | Not specified | Contact Supplier | Contact Supplier |
| Guidechem | 342899-35-8 | C₇H₇ClN₂O | 99%[3][4] | Grams to Kilograms (MOQ may apply)[3][4] | Contact Supplier |
| ChemUniverse | Not specified | Not specified | Not specified | Not specified | Contact Supplier |
Physicochemical Properties:
-
Molecular Weight: 170.60 g/mol [1]
-
Appearance: Yellow crystalline powder[1]
-
Melting Point: 158-162 °C[1]
-
Storage: Store at 0-8°C[1]
Application in Drug Discovery: An Intermediate for Kinase Inhibitors
This compound is a crucial building block in the synthesis of various bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1][5] Its chemical structure makes it a valuable precursor for the synthesis of complex heterocyclic compounds that can act as inhibitors of protein kinases, which are key targets in oncology.
A prominent example of a drug synthesized using this intermediate is Lorlatinib (PF-06463922) .[6] Lorlatinib is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[6][7] These kinases are drivers in certain types of non-small cell lung cancer (NSCLC).[8][9] The use of this compound allows for the construction of the core scaffold of such inhibitors, highlighting its importance in medicinal chemistry and drug development.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Reaction Scheme:
A representative multi-component reaction to form a complex heterocyclic system.
Materials:
-
This compound
-
3-Bromo-(2,2-dicyanoethenyl)benzene
-
Ethyl 4-fluorophenylacetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a solution of ethyl 4-fluorophenylacetate (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of lithium bis(trimethylsilyl)amide (1.2 equivalents) in THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add this compound (1.0 equivalent) as a solid in one portion to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 12 hours.
-
Add 3-bromo-(2,2-dicyanoethenyl)benzene (1.1 equivalents) to the reaction mixture and heat to reflux for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.
ALK/ROS1 Signaling Pathway in NSCLC
This compound is a precursor to Lorlatinib, an inhibitor of the ALK and ROS1 fusion proteins. In certain non-small cell lung cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK) which produce constitutively active tyrosine kinases. These fusion proteins drive downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and tumor growth. Lorlatinib acts by binding to the ATP-binding site of the ALK or ROS1 kinase domain, preventing phosphorylation of downstream substrates and thereby inhibiting these oncogenic signals.
ALK/ROS1 oncogenic signaling pathway and the inhibitory action of Lorlatinib.
References
- 1. 342899-35-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the synthesis of complex bioactive molecules, playing a significant role in the fields of pharmaceutical and agrochemical research. Its unique chemical structure makes it a valuable intermediate for the development of a variety of compounds, including kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth overview of the purity and available grades of this compound, detailed experimental protocols for its analysis, and its application in synthetic pathways.
Purity and Available Grades
This compound is commercially available from various suppliers in several grades, suitable for different research and development needs. The purity of the compound is a critical factor for its use in sensitive applications such as drug discovery and development, where impurities can lead to undesirable side reactions and affect the biological activity of the final product.
The most common purity levels offered are:
-
95% : Suitable for general-purpose synthesis and early-stage research.
-
≥97% (determined by HPLC) : A higher purity grade often used in medicinal chemistry and process development.[1]
-
99% : The highest purity grade, ideal for applications requiring stringent quality control, such as the synthesis of active pharmaceutical ingredients (APIs) for preclinical and clinical studies.[2]
For research purposes, it is crucial to select a grade that aligns with the specific requirements of the experiment. Certificates of Analysis (CoA) from the supplier should be consulted for lot-specific purity data.
Table 1: Summary of Available Grades and Purity of this compound
| Grade | Purity Specification | Typical Analytical Method | Common Applications |
| Standard | 95%[3][4] | Varies by supplier | General synthetic chemistry, initial screening |
| High Purity | ≥97%[1] | High-Performance Liquid Chromatography (HPLC) | Medicinal chemistry, lead optimization |
| Ultra-High Purity | 99%[2] | HPLC | Synthesis of APIs, late-stage drug development |
Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A precise and reliable analytical method is essential for verifying the purity of this compound. While a specific validated method for this compound is not publicly available, a general Reverse-Phase HPLC (RP-HPLC) method, based on protocols for similar pyridine derivatives, can be adapted and validated.[5][6]
Objective: To determine the purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient tailored to elute the main peak and any potential impurities. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare the analysis sample by dissolving a known amount of the compound in the same solvent to achieve a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation:
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Application in Drug Development: Synthesis of a Met Kinase Inhibitor
This compound is a crucial intermediate in the synthesis of potent and selective Met kinase inhibitors, such as BMS-777607.[7][8] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing. However, dysregulation of the Met signaling pathway has been implicated in the development and progression of various cancers.[9][10][11]
Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, migration, and invasion.[9][11][12] Inhibitors of Met kinase, like BMS-777607, block this signaling and are therefore of significant interest as anti-cancer therapeutics.
Caption: The Met signaling pathway and the inhibitory action of BMS-777607.
Synthetic Workflow for BMS-777607
The synthesis of BMS-777607 involves a multi-step process where this compound serves as a key starting material for the formation of the aminopyridine core of the final molecule. The general workflow involves the coupling of this intermediate with other fragments to build the complex structure of the kinase inhibitor.
Caption: Simplified synthetic workflow for BMS-777607.
Conclusion
This compound is a versatile and valuable chemical intermediate for researchers in drug discovery and development. Understanding its available purity grades and employing robust analytical methods for its characterization are essential for ensuring the quality and reproducibility of research outcomes. Its role in the synthesis of targeted therapeutics like Met kinase inhibitors highlights its importance in advancing the field of medicinal chemistry. This guide provides a foundational understanding for the effective utilization of this compound in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound, CasNo.342899-35-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily PMID: 19260711 | MCE [medchemexpress.cn]
- 9. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
The Strategic Utility of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Contemporary Drug Discovery and Agrochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone, a versatile heterocyclic building block, has emerged as a compound of significant interest within the realms of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a pyridine core substituted with amino, chloro, and acetyl groups, provides a reactive scaffold for the synthesis of a diverse array of complex molecules. This technical guide elucidates the potential research applications of this compound, with a focus on its role as a precursor to potent kinase inhibitors and other biologically active agents. We will delve into its synthetic utility, present quantitative data for derived compounds, and provide detailed experimental methodologies and visual pathways to guide future research endeavors.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is recognized for its wide spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases.
Kinase Inhibitor Synthesis
Derivatives of this compound have shown promise in the development of inhibitors for several key oncogenic kinases, including PIM-1, Aurora, and Monopolar Spindle 1 (MPS1) kinases. These kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.
PIM-1 Kinase: The PIM family of serine/threonine kinases is frequently overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.
Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitotic progression. Their overexpression is associated with genomic instability and tumorigenesis. The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of Aurora kinases.
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Inhibition of MPS1 is a promising therapeutic strategy for aneuploid cancers.
The general synthetic approach involves the cyclocondensation of this compound with various reagents to construct the pyrimidine ring, followed by further functionalization to enhance potency and selectivity against the target kinase.
Applications in Agrochemicals
Beyond pharmaceuticals, this compound serves as a valuable building block in the agrochemical industry.[1] Its derivatives are utilized in the formulation of herbicides and pesticides, contributing to the development of novel crop protection agents.[1] The structural motifs accessible from this starting material can be tailored to interact with specific biological targets in weeds and pests.
Data Presentation: Bioactivity of Representative Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro bioactivity of representative pyrido[2,3-d]pyrimidine derivatives, which are structurally analogous to compounds that can be synthesized from this compound.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 4 | PIM-1 | 11.4 | MCF-7 | [2] |
| Compound 10 | PIM-1 | 17.2 | MCF-7 |[2] |
Note: Compounds 4 and 10 are 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile and a related derivative, respectively, synthesized from a different aminopyridine precursor but representative of the pyrido[2,3-d]pyrimidine scaffold.
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8a | A-549 (Lung) | 16.2 | [3] |
| Compound 8b | A-549 (Lung) | 16 | [3] |
| Compound 8d | A-549 (Lung) | 7.23 | [3] |
| Compound 8a | PC-3 (Prostate) | 7.98 | [3] |
| Compound 8d | PC-3 (Prostate) | 7.12 | [3] |
| Compound 15f | PC-3 (Prostate) | 0.36 | [4] |
| Compound 15f | A-549 (Lung) | 0.41 |[4] |
Note: Compounds 8a-d are tetracyclic pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Compound 15f is a pyrido[2,3-d][2][5][6]triazolo[4,3-a]pyrimidine derivative. These compounds illustrate the potent anti-cancer activity achievable with this scaffold.
Experimental Protocols
The following provides a generalized experimental protocol for a key synthetic transformation utilizing an aminopyridine precursor structurally similar to this compound to form the pyrido[2,3-d]pyrimidine core.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives:
This protocol is adapted from the synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide and its subsequent cyclization.[2]
Step 1: Synthesis of a Dihydropyridine Intermediate
A mixture of an appropriate enaminone (derived from a 1,3-dicarbonyl compound and an amine) and cyanoacetamide (0.01 mol) in absolute ethanol (25 mL) containing a catalytic amount of piperidine (5 drops) is heated under reflux for 18 hours. After cooling, the resulting solid is filtered and washed with ethanol to yield the dihydropyridine intermediate.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
A mixture of the dihydropyridine intermediate (0.01 mol) and a suitable acylating or cyclizing agent (e.g., diethyl oxalate, 0.01 mol) in dimethylformamide (20 mL) is refluxed for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice. The precipitated solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired pyrido[2,3-d]pyrimidine derivative.[2]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound, as well as a generalized experimental workflow.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: Aurora Kinase Function in Mitosis and Inhibition.
Caption: MPS1 Kinase in Spindle Assembly Checkpoint.
Caption: General Synthetic and Screening Workflow.
Conclusion
This compound stands as a pivotal starting material for the synthesis of a rich diversity of bioactive molecules, particularly in the realm of oncology. Its utility in constructing the pyrido[2,3-d]pyrimidine scaffold provides a robust platform for the development of potent and selective kinase inhibitors. The data and protocols presented herein offer a foundational guide for researchers to explore the vast chemical space accessible from this versatile building block. Future investigations into novel cyclization partners and subsequent functionalization strategies are poised to uncover new therapeutic agents for a range of diseases, as well as innovative solutions for crop protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Synthetic Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone has emerged as a pivotal building block in the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine core, featuring an amino group, a chlorine atom, and an acetyl moiety, offers a versatile platform for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in the development of bioactive molecules, with a focus on kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. Key properties are summarized in the table below. While detailed spectroscopic data is not widely published in peer-reviewed literature, typical spectral characteristics can be inferred from its structure and are outlined for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 342899-35-8 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.60 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 158-162 °C | [3] |
| Purity | ≥95% | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, -COCH₃), ~5.0 (br s, 2H, -NH₂), ~6.8 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~28 (-COCH₃), ~115 (C4), ~120 (C5), ~145 (C3), ~150 (C6), ~155 (C2), ~200 (C=O) |
| Mass Spec (EI) | m/z 170/172 (M⁺, Cl isotope pattern), 155/157 ([M-CH₃]⁺), 127/129 ([M-COCH₃]⁺) |
| FT-IR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1400-1500 cm⁻¹ (N-H bend) |
Synthesis of the Building Block
Experimental Protocol: Synthesis of this compound
Reaction: Reduction of 1-(2-chloro-3-nitropyridin-4-yl)ethanone
Reagents and Materials:
-
1-(2-chloro-3-nitropyridin-4-yl)ethanone
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred suspension of iron powder in glacial acetic acid in a round-bottom flask, add a solution of 1-(2-chloro-3-nitropyridin-4-yl)ethanone in glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.
Caption: General workflow for the synthesis of the title compound.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases.[4][5] The ortho-disposition of the amino and acetyl groups on the pyridine ring provides an ideal arrangement for cyclocondensation reactions to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Reaction: Cyclocondensation of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with a suitable amine.
Reagents and Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted amine (e.g., aniline, benzylamine)
-
Suitable solvent (e.g., Toluene, Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure: Step 1: Formation of the Enaminone Intermediate
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux and monitor the formation of the enaminone intermediate by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone can be used in the next step without further purification.
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core
-
Dissolve the crude enaminone intermediate in a suitable solvent.
-
Add the desired substituted amine to the reaction mixture.
-
Heat the mixture to reflux and monitor the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired pyrido[2,3-d]pyrimidine derivative.
Caption: Synthesis of a pyrido[2,3-d]pyrimidine scaffold.
Potential Signaling Pathway Involvement
While specific signaling pathway data for compounds derived directly from this compound is not extensively documented, the pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A hypothetical representation of how a kinase inhibitor derived from this building block might function is depicted below.
Caption: Hypothetical mechanism of action for a derived kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in constructing the pyrido[2,3-d]pyrimidine scaffold, a core component of many kinase inhibitors, underscores its importance in modern drug discovery. The synthetic routes outlined in this guide, while generalized, provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutics and other bioactive agents. Further research into the specific applications and biological activities of compounds derived from this building block is warranted and holds significant promise for advancing medicinal chemistry.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 2-Chloro-5-acetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Unveiling the Journey of a Key Pharmaceutical Building Block: 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Immediate Release
An In-depth Technical Guide on the Discovery and History of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
This whitepaper provides a comprehensive overview of the chemical intermediate this compound, a pivotal component in the landscape of modern medicinal and agricultural chemistry. Tailored for researchers, scientists, and professionals in drug development, this document collates the available scientific and patent literature to shed light on its synthesis, properties, and significant applications. While a definitive, standalone discovery paper for this compound remains elusive in the public domain, its importance is underscored by its role as a key starting material in the synthesis of a variety of bioactive molecules.
Core Compound Properties
This compound, with the CAS Number 342899-35-8, is a substituted aminopyridine derivative. Its structure, featuring an acetyl group, an amino group, and a chlorine atom on the pyridine ring, makes it a versatile precursor for the construction of more complex molecular architectures. The physical and chemical properties reported by various chemical suppliers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 342899-35-8 | Multiple |
| Molecular Formula | C₇H₇ClN₂O | Multiple |
| Molecular Weight | 170.60 g/mol | Multiple |
| Appearance | Yellow crystalline powder | Chem-Impex[1] |
| Melting Point | 158-162 °C | Chem-Impex[1] |
| Purity | ≥97% (HPLC) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Synthesis and Experimental Protocols
A general plausible synthetic pathway can be conceptualized based on known organic chemistry principles and analogous transformations reported for similar aminopyridine derivatives. One potential route could start from a suitable 2-chloropyridine precursor, followed by the introduction of the amino and acetyl groups through a series of regioselective reactions.
A logical workflow for such a synthesis is depicted below:
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial building block for the synthesis of a range of bioactive molecules. Its applications span across pharmaceutical and agrochemical research.[1]
Pharmaceutical Development
This compound is a key intermediate in the development of various pharmaceuticals, particularly in the fields of oncology and inflammatory diseases.[1] The aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The reactive sites on this compound allow for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for screening against various biological targets. For instance, the amino group can be readily acylated or arylated to introduce functionalities that can interact with the hinge region of protein kinases.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are often designed to target key signaling nodes in cancer and inflammation. A generalized representation of how a derivative of this compound might function as a kinase inhibitor is shown below.
Agrochemical Sector
In addition to its pharmaceutical applications, this compound is utilized in the formulation of agrochemicals.[1] It serves as a building block for the synthesis of novel herbicides and pesticides, contributing to the development of effective crop protection agents.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. While its specific discovery and a detailed, publicly available synthetic protocol are not well-documented, its importance as a building block for bioactive molecules is evident from its use in various patented inventions and its commercial availability. Further research into the biological activities of its derivatives is likely to continue to uncover new therapeutic and agricultural applications.
References
Methodological & Application
reaction conditions for Friedel-Crafts acylation of 2-chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an acyl group into a heteroaromatic scaffold is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. However, the Friedel-Crafts acylation of electron-deficient heterocycles such as pyridine presents a significant challenge. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, and the nitrogen lone pair can complex with Lewis acids, further hindering the reaction. This document provides a detailed overview of the challenges and, more importantly, the viable alternative strategies for the acylation of 2-chloropyridines, a common building block in medicinal chemistry. Classical Friedel-Crafts conditions are generally not effective for this substrate. Therefore, this guide focuses on successful, alternative protocols.
Challenges of Direct Friedel-Crafts Acylation of 2-Chloropyridine
Direct Friedel-Crafts acylation of 2-chloropyridine is seldom reported and generally considered unfeasible under standard conditions for several reasons:
-
Electron-Deficient Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it significantly less nucleophilic than benzene and thus highly unreactive towards electrophilic attack by an acylium ion.[1]
-
Lewis Acid Complexation: The nitrogen lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃), which is required to generate the acylium ion from the acyl halide or anhydride. This complexation further deactivates the ring and sequesters the catalyst.
-
Harsh Reaction Conditions: Overcoming the inherent unreactivity would necessitate harsh reaction conditions, which can lead to side reactions, decomposition of the starting material, and low yields.
Alternative and Effective Acylation Strategies
Given the limitations of the classical Friedel-Crafts approach, several alternative and more effective methods have been developed for the acylation of 2-chloropyridines. These methods typically involve enhancing the nucleophilicity of the pyridine ring or utilizing alternative reaction mechanisms.
Strategy 1: Acylation via Directed Ortho-Metalation
One of the most successful strategies involves the deprotonation of the 2-chloropyridine ring using a strong base (metalation), followed by quenching the resulting organometallic intermediate with an acylating agent. This approach offers excellent regioselectivity.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Chloro-3-benzoylpyridine
This protocol is adapted from literature procedures describing the lithiation and subsequent acylation of 2-chloropyridine.[2]
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base
-
Benzoyl chloride (or other acyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Metalation: Dissolve 2-chloropyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of LDA (1.1 eq) in THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Acylation: To the reaction mixture, add benzoyl chloride (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-3-benzoylpyridine.
Quantitative Data Summary:
| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Benzoyl chloride | LDA | THF | -75 | Excellent | [2] |
| 2-Chloropyridine | Various electrophiles | BuLi-LiDMAE | Good | [3] |
Strategy 2: Acylation of 2-(Trialkylsilyl)pyridines
This innovative approach circumvents the limitations of electrophilic aromatic substitution by employing a nucleophilic mechanism. 2-(Trialkylsilyl)pyridines react with acyl chlorides to furnish 2-acylpyridines in high yields.[4] While this method results in the loss of the chloro substituent, it is a powerful strategy for accessing 2-acylpyridines which can be subsequently re-halogenated if necessary.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Benzoylpyridine from 2-(Trimethylsilyl)pyridine
This protocol is based on the spontaneous reaction between 2-(trialkylsilyl)pyridines and acyl chlorides.[4]
Materials:
-
2-(Trimethylsilyl)pyridine
-
Benzoyl chloride
-
Acetonitrile (optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine an equimolar mixture of 2-(trimethylsilyl)pyridine and benzoyl chloride.
-
Reaction Conditions: Gently heat the mixture at 60 °C for 24 hours. The reaction can also be performed in a solvent such as acetonitrile.
-
Work-up and Purification: After the reaction is complete, the product, 2-benzoylpyridine, can be isolated and purified by standard techniques such as column chromatography or distillation.
Quantitative Data Summary:
| Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| 2-(Trimethylsilyl)pyridine | Benzoyl chloride | Neat, 60 °C, 24h | 88-91 | [4] |
| 2-(Trimethylsilyl)pyridine | Benzoyl chloride | Acetonitrile, 60 °C, 24h | 85 | [4] |
Signaling Pathways and Experimental Workflows
Conclusion
While the direct Friedel-Crafts acylation of 2-chloropyridine is fraught with challenges due to the electronic properties of the pyridine ring, robust and high-yielding alternative methodologies are available. Directed ortho-metalation followed by acylation stands out as a highly effective method for introducing an acyl group while retaining the chlorine substituent. For the synthesis of 2-acylpyridines where the chloro group is not required, the acylation of 2-(trialkylsilyl)pyridines offers a simple and efficient alternative. The choice of method will depend on the desired final product and the available starting materials. These protocols provide a solid foundation for researchers in drug development and organic synthesis to successfully functionalize the 2-chloropyridine scaffold.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry for the development of bioactive molecules, particularly in the realm of kinase inhibitors.[1] Its unique arrangement of a nucleophilic amino group, a reactive chloro substituent, and an acetyl group provides multiple reaction sites for the construction of complex heterocyclic scaffolds. This application note details the utility of this versatile starting material in the synthesis of potent kinase inhibitors, with a focus on the construction of pyrido[4,3-d]pyrimidine cores, a privileged scaffold in many kinase inhibitor designs.
The dysregulation of protein kinases is a fundamental mechanism underlying numerous diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of targeted therapeutics. The pyrido[4,3-d]pyrimidine scaffold is of particular interest as it can mimic the purine core of ATP, forming key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of this core, facilitated by starting materials like this compound, is crucial for achieving high potency and selectivity against specific kinase targets.
Synthetic Strategy and Potential Kinase Targets
The core synthetic strategy involves the cyclization of the 3-aminopyridin-4-yl ethanone moiety to form the fused pyrimidine ring, followed by diversification through cross-coupling reactions at the 2-chloro position. The amino group ortho to the acetyl group is well-positioned to react with various carbon- and nitrogen-containing electrophiles to construct the pyrimidine ring. The chlorine atom can then be substituted via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl substituents. These substituents can be tailored to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.
Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs), which are frequently targeted by inhibitors with related structural motifs.
Quantitative Data: Representative Inhibitory Activity
The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) against representative kinase targets.
| Compound ID | R-Group (at C2) | CDK2 IC50 (nM) | Aurora A IC50 (nM) | JAK2 IC50 (nM) |
| PI-001 | Phenyl | 150 | 220 | 450 |
| PI-002 | 4-Fluorophenyl | 85 | 130 | 300 |
| PI-003 | 4-Anilinophenyl | 15 | 35 | 90 |
| PI-004 | 3-Pyridyl | 110 | 180 | 380 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for optimization of kinase inhibitors derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidin-4-amine Core
This protocol describes the synthesis of a 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add guanidine hydrochloride and sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation
This protocol details the diversification of the pyrido[4,3-d]pyrimidine core via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated product.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase
-
Appropriate peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Kₘ value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent assay reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: CDK/Rb signaling pathway targeted by pyridopyrimidine inhibitors.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
References
Application Notes and Protocols for the N-Alkylation of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heteroaromatic amines is a fundamental transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. The target molecule, 1-(3-Amino-2-chloropyridin-4-yl)ethanone, is a valuable building block, and its N-alkylated derivatives are of significant interest for accessing novel chemical matter. However, the N-alkylation of aminopyridines, particularly those bearing electron-withdrawing groups and other substituents, can present challenges. Direct alkylation methods may suffer from issues such as polyalkylation and low yields. The basicity of the pyridine nitrogen can also complicate reactions, such as reductive aminations, by buffering the reaction medium.[1]
This document provides detailed experimental protocols for two effective methods for the N-alkylation of this compound: a robust two-step protection-alkylation-deprotection sequence and a more direct one-pot reductive amination procedure. The choice of method will depend on the specific alkyl group to be introduced and the scale of the reaction.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two primary N-alkylation methods described.
| Parameter | Method 1: Two-Step Boc-Protection/Alkylation | Method 2: Direct Reductive Amination |
| Starting Materials | This compound, Di-tert-butyl dicarbonate (Boc₂O), Alkyl halide, Trifluoroacetic acid (TFA) | This compound, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Key Reagents | DMAP (catalyst), NaH or K₂CO₃ (base) | Acetic Acid (catalyst) |
| Solvent | THF or DCM (protection), DMF or Acetonitrile (alkylation), DCM (deprotection) | Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature (protection), Room temperature to 60 °C (alkylation), 0 °C to room temperature (deprotection) | Room temperature |
| Reaction Time | 12-24 hours (protection), 4-12 hours (alkylation), 1-3 hours (deprotection) | 12-24 hours |
| Yield (expected) | 60-85% (overall) | 40-70% |
| Key Advantages | High yields, clean conversion, suitable for a wide range of alkyl halides, avoids polyalkylation. | One-pot procedure, avoids protection/deprotection steps. |
| Potential Challenges | Three synthetic steps, potential for side reactions during alkylation if the alkyl halide is very reactive. | Lower yields for less reactive carbonyls, potential for side reactions with the acetyl group. |
Experimental Protocols
Method 1: Two-Step N-Alkylation via Boc-Protection
This method is generally more reliable and higher-yielding. It involves the protection of the amino group as a tert-butyl carbamate (Boc), followed by alkylation and subsequent deprotection.
Part A: Synthesis of tert-butyl (2-chloro-4-acetylpyridin-3-yl)carbamate
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part B: N-Alkylation of the Boc-Protected Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Boc-protected amine from Part A (1.0 eq.).
-
Dissolution: Dissolve the protected amine in anhydrous dimethylformamide (DMF) or acetonitrile (approximately 15 mL per 1 g).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Alternatively, a weaker base like potassium carbonate (K₂CO₃, 2.0 eq.) can be used at room temperature.
-
Addition of Alkylating Agent: After stirring for 30 minutes at 0 °C (for NaH) or room temperature (for K₂CO₃), add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 60 °C) to drive it to completion if necessary. Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part C: Deprotection of the N-Alkyl-N-Boc-Amine
-
Reaction Setup: Dissolve the purified N-alkyl-N-Boc-amine from Part B in dichloromethane (DCM, approximately 10 mL per 1 g).
-
Addition of Acid: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete removal of the Boc group.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The resulting N-alkylated product can be purified by column chromatography or recrystallization to afford the final product.
Method 2: Direct Reductive Amination
This one-pot method is more atom-economical but may result in lower yields depending on the reactivity of the carbonyl compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous dichloroethane (DCE) or THF (approximately 20 mL per 1 g of aminopyridine).
-
Addition of Acid Catalyst: Add glacial acetic acid (1-2 drops) to catalyze the formation of the imine intermediate.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated amine.
Mandatory Visualization
Caption: Workflow for the two-step N-alkylation of this compound.
References
Application Notes and Protocols for the Development of Anti-Inflammatory Agents Using 1-(3-Amino-2-chloropyridin-4-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies detailing the anti-inflammatory properties of derivatives of 1-(3-Amino-2-chloropyridin-4-yl)ethanone are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for the evaluation of novel anti-inflammatory agents, particularly those with structures analogous to substituted pyridines. The quantitative data presented is representative and intended for illustrative purposes.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel and effective anti-inflammatory agents is a critical area of pharmaceutical research. Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. This compound is a versatile chemical building block that holds potential for the synthesis of a diverse library of compounds.[1] Its unique substitution pattern offers multiple points for chemical modification, making it an attractive starting material for the development of new anti-inflammatory drug candidates.
These application notes provide a framework for the screening and characterization of novel derivatives of this compound for their potential anti-inflammatory effects.
Data Presentation
The anti-inflammatory potential of newly synthesized derivatives of this compound can be quantified through a series of in vitro and in vivo assays. The following table provides a representative summary of the kind of data that would be generated for a series of hypothetical compounds (ACE-001 to ACE-004) derived from the parent molecule.
| Compound ID | In Vitro COX-2 Inhibition IC50 (µM) | In Vitro NO Inhibition in LPS-Stimulated Macrophages IC50 (µM) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) @ 20 mg/kg |
| ACE-001 | 5.2 | 12.8 | 35 |
| ACE-002 | 1.8 | 7.5 | 58 |
| ACE-003 | 8.9 | 25.1 | 22 |
| ACE-004 | 0.9 | 4.2 | 65 |
| Diclofenac | 0.5 | 3.1 | 70 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][3]
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, terminate the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.[4][5]
-
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., diclofenac), and test compound groups.
-
Administer the test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmograph at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Experimental workflow for anti-inflammatory drug discovery.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Logical progression from starting material to drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols detailed herein describe the use of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification. Representative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound (CAS No. 342899-35-8) is a substituted pyridinylethanone derivative.[2][3] Its chemical structure, comprising an aminopyridine core with chloro and acetyl substituents, makes it a versatile building block in medicinal chemistry and materials science.[1] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This document outlines standard analytical techniques and detailed protocols for its comprehensive characterization.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇ClN₂O[2]
-
Molecular Weight: 170.60 g/mol [2]
-
Appearance: Yellow crystalline powder[1]
-
Melting Point: 158-162 °C[1]
Analytical Methods
A multi-faceted analytical approach is recommended for the complete characterization of this compound. The relationship between these techniques in a typical characterization workflow is illustrated below.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives are a critical class of compounds in the pharmaceutical industry, serving as key building blocks and active pharmaceutical ingredients (APIs). Their inherent basic and hydrophilic nature often presents challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) method development, leading to poor peak shape, insufficient retention, and difficulties in separating isomers and related impurities. This application note provides a comprehensive guide to developing robust and reliable HPLC methods for the analysis of aminopyridine derivatives, addressing common challenges and offering detailed protocols.
Aminopyridines are utilized in various therapeutic areas. For instance, 4-aminopyridine is a potassium channel blocker used to treat multiple sclerosis and spinal cord injuries.[1] The purity and stability of these compounds are paramount, necessitating accurate and precise analytical methods for quality control and stability testing.[2][3]
Challenges in HPLC Analysis of Aminopyridine Derivatives
The primary challenges in the HPLC analysis of aminopyridine derivatives stem from their physicochemical properties:
-
High Polarity (Hydrophilicity): Leads to poor retention on conventional C18 columns.
-
Basic Nature (pKa around 5.2-6): Can cause peak tailing due to interactions with residual silanols on silica-based columns.[4][5]
-
Isomeric Forms: Isomers of aminopyridine can be difficult to separate using standard RP-HPLC methods.[6]
-
LC-MS Incompatibility with Ion-Pairing Reagents: While ion-pairing reagents can improve retention and peak shape, they are often not compatible with mass spectrometry (MS) detection.[4][5]
Strategies for Method Development
To overcome these challenges, several chromatographic strategies can be employed:
-
Reversed-Phase HPLC with Modified Mobile Phases: Utilizing acidic modifiers in the mobile phase can protonate the basic analytes, improving peak shape and retention.
-
Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms to enhance the retention of polar and basic compounds.[4][6]
-
Hydrogen-Bonding Chromatography: This technique separates compounds based on hydrogen bonding interactions between the analyte and the stationary phase, offering alternative selectivity for isomers.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase chromatography for highly polar compounds.
Experimental Protocols
Standard and Sample Preparation
A standardized procedure for preparing solutions is crucial for reproducible results.
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the aminopyridine derivative reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 mixture of acetonitrile and water).[2]
-
-
Working Standard Solution:
-
Prepare the working standard solution by diluting the stock solution to the desired concentration with the mobile phase.
-
-
Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution using the batch to be tested. For formulated products like capsules, the contents may need to be extracted with a suitable solvent (e.g., HPLC-grade water) and then filtered.[3]
-
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing an HPLC method for aminopyridine derivatives.
References
Application Note: GC-MS Analysis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The accurate determination of its purity and the identification of any process-related impurities are critical for ensuring the quality and safety of the final products. This document outlines the sample preparation, GC-MS methodology, and data analysis for the quantitative and qualitative assessment of the target compound and its common byproducts.
Introduction
This compound is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol .[2] Its structure, featuring an amino group, a chlorine atom, and an acetyl group on the pyridine ring, makes it a versatile building block in organic synthesis. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, a robust analytical method for its characterization is essential. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential byproducts.
Potential Byproducts
The synthesis of substituted pyridines can result in a variety of byproducts depending on the specific synthetic route employed. Common synthetic pathways to functionalized pyridines include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, as well as various coupling and functional group interconversion reactions. Based on the structure of the target molecule, potential byproducts could arise from incomplete reactions, side reactions, or degradation. Some hypothetical but plausible byproducts are listed in Table 1. The identification of these byproducts is crucial for optimizing the synthetic process and ensuring the purity of the final product.
Table 1: Potential Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 1-(3-Amino-pyridin-4-yl)ethanone | C₇H₈N₂O | 136.15 | Incomplete chlorination |
| 1-(2-Chloro-pyridin-4-yl)ethanone | C₇H₆ClNO | 155.58 | Absence of the amino group |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | Loss of the acetyl group |
| 4-Acetyl-2-chloropyridine | C₇H₆ClNO | 155.58 | Isomeric byproduct |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the sample to be analyzed.
-
Dissolve in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Data Presentation
The following table summarizes hypothetical quantitative data for a sample analysis, demonstrating the separation and quantification of the main compound and its potential byproducts.
Table 2: Quantitative Analysis of a Sample Batch
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration (µg/mL) | Purity (%) |
| 3-Amino-2-chloropyridine | 10.5 | 128 | 93, 66 | 0.5 | 0.05 |
| 1-(3-Amino-pyridin-4-yl)ethanone | 12.2 | 136 | 121, 93 | 1.2 | 0.12 |
| This compound | 14.8 | 170 | 155, 128 | 995.0 | 99.50 |
| 1-(2-Chloro-pyridin-4-yl)ethanone | 13.5 | 155 | 112, 76 | 2.1 | 0.21 |
| 4-Acetyl-2-chloropyridine | 13.8 | 155 | 112, 76 | 1.2 | 0.12 |
Predicted Mass Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 170. The fragmentation pattern will be influenced by the presence of the acetyl, amino, and chloro substituents. Key expected fragmentations include:
-
Loss of a methyl radical (•CH₃): from the acetyl group, leading to a fragment ion at m/z 155. This is a common fragmentation for methyl ketones.
-
Loss of ketene (CH₂=C=O): from the acetyl group, resulting in a fragment at m/z 128.
-
Loss of a chlorine atom (•Cl): leading to a fragment at m/z 135.
-
Cleavage of the C-C bond between the acetyl group and the pyridine ring: resulting in an acetyl cation at m/z 43.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of the parent compound.
Caption: Logical relationship of byproducts.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound and its potential byproducts. The detailed protocol for sample preparation and instrument parameters ensures reproducible results. The identification of potential impurities is critical for process optimization and quality control in the pharmaceutical and agrochemical industries. This method can be readily implemented in analytical laboratories for routine analysis and quality assurance of this important chemical intermediate.
References
Application Note and Protocol for the Purification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The described method employs a standard stationary phase and a readily available solvent system, making it a practical and efficient approach for obtaining the compound in high purity. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted aminopyridine derivative with significant applications as a building block in the synthesis of bioactive molecules.[1] Due to its utility, the efficient purification of this intermediate is a critical step in many synthetic routes. Column chromatography is a widely used technique for the purification of organic compounds, offering a good balance between resolution, scalability, and cost-effectiveness. This application note details a robust method for the purification of this compound utilizing a silica gel stationary phase and an ethyl acetate/hexane mobile phase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 158-162 °C | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| CAS Number | 342899-35-8 | [2] |
Experimental Protocol
This section outlines the detailed methodology for the purification of this compound by column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel: Standard grade, 60 Å, 230-400 mesh
-
Ethyl Acetate (EtOAc): ACS grade or higher
-
Hexane: ACS grade or higher
-
Triethylamine (TEA): Reagent grade
-
Thin Layer Chromatography (TLC) plates: Silica gel coated
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
UV lamp for TLC visualization
-
Heating mantle or water bath
Procedure
1. Preparation of the Mobile Phase:
-
Prepare a stock solution of ethyl acetate and hexane. A common starting point for aminopyridine derivatives is a 20:80 (v/v) mixture of ethyl acetate and hexane.
-
To mitigate peak tailing often observed with basic compounds on silica gel, it is recommended to add a small amount of triethylamine (approximately 0.1-1% v/v) to the mobile phase.
2. Thin Layer Chromatography (TLC) Analysis:
-
Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 10:90, 20:80, 30:70).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
3. Column Packing:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% EtOAc in hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring a uniform and crack-free stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, a "dry loading" method can be employed. Adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica gel, and removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin elution with the determined mobile phase. A gradient elution, starting with a lower polarity solvent mixture and gradually increasing the polarity (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane), is often effective for separating impurities.
-
Collect fractions in appropriately sized test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the purified product.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are representative and may require optimization based on the specific impurities present in the crude material.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexane with 0.5% Triethylamine |
| Elution Mode | Gradient |
| Initial Solvent Composition | 10% Ethyl Acetate in Hexane |
| Final Solvent Composition | 30% Ethyl Acetate in Hexane |
| Expected Rf of Product | ~0.3 in 20% Ethyl Acetate / Hexane |
| Typical Recovery Yield | 85-95% |
| Purity after Chromatography | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The information is designed to help overcome common challenges, particularly low reaction yields.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the synthesis of this compound via Friedel-Crafts acylation of 2-chloro-3-aminopyridine can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields in this Friedel-Crafts acylation are often linked to issues with reagents, reaction conditions, or the inherent reactivity of the substrate. Below is a breakdown of potential problems and their solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity | Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified AlCl₃. |
| Substrate Deactivation | The amino group on the 2-chloro-3-aminopyridine ring is a Lewis base and can complex with the AlCl₃ catalyst, deactivating both the catalyst and the substrate. | An excess of the Lewis acid catalyst is often required to compensate for this complexation. Stoichiometric or even supra-stoichiometric amounts of AlCl₃ may be necessary. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side product formation and decomposition. | Optimize the reaction temperature. Start with cooling (e.g., 0 °C) during the initial addition of reagents to control the exothermic reaction, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion. |
| Incorrect Stoichiometry | The molar ratio of reactants and catalyst is critical. Insufficient acylating agent or catalyst will lead to incomplete conversion. | Carefully control the stoichiometry. A slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) and a stoichiometric or greater amount of AlCl₃ relative to the substrate is recommended. |
| Formation of Side Products | Besides the desired product, other isomers or polysubstituted products may form, reducing the yield of the target molecule. | Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to favor the desired isomer. Proper purification techniques are also crucial. |
| Inefficient Purification | The desired product may be lost during workup and purification steps. The polar nature of the amino and keto groups can make extraction and chromatography challenging. | Optimize the workup procedure, including the pH of the aqueous washes. For column chromatography, experiment with different solvent systems to achieve good separation. |
Frequently Asked Questions (FAQs)
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions. It is generally less reactive than acetyl chloride, which may require adjusting the reaction conditions, such as using a higher temperature or a longer reaction time, to achieve a comparable yield.
Q3: What are some potential side products in this reaction?
A3: Potential side products can include other acylated isomers, di-acylated products, and products resulting from the reaction of the amino group. The amino group can be acylated, although this is less likely under Friedel-Crafts conditions where the Lewis acid complexes with the amine. Careful control of the reaction conditions can minimize the formation of these byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2-chloro-3-aminopyridine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-chloro-3-aminopyridine
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 - 2.5 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 2-chloro-3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for a period, then warm to room temperature and continue stirring. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Scheme and Key Parameters
Caption: Key components and conditions for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low reaction yields.
Technical Support Center: Reducing Byproduct Formation in 2-Chloropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in reactions involving 2-chloropyridine. The focus is on identifying and minimizing the formation of unwanted byproducts in common synthetic transformations.
I. Hydrolysis of 2-Chloropyridine to 2-Hydroxypyridine/2-Pyridone
The formation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) is a common byproduct, especially in reactions involving aqueous bases or high temperatures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the hydrolysis of 2-chloropyridine to 2-hydroxypyridine a significant side reaction?
A1: Hydrolysis is promoted by several factors. High temperatures and the presence of water are the primary contributors. The reaction can occur under both acidic and basic aqueous conditions. For instance, reacting 2-chloropyridine with concentrated hydrochloric acid at 150°C under pressure can lead to the formation of 2-hydroxypyridine, although the yield may be low. Conversely, using aqueous alkaline solutions, particularly with a phase-transfer catalyst or a co-solvent like a tertiary alcohol, can also drive this hydrolysis to high conversion.
Q2: I am observing a significant amount of 2-hydroxypyridine in my reaction. How can I minimize its formation?
A2: To minimize the formation of 2-hydroxypyridine, it is crucial to control the amount of water in your reaction. Using anhydrous solvents and reagents is a critical first step. Ensure that your solvents are properly dried and that any bases used are anhydrous. If your reaction must be run in the presence of water, consider lowering the reaction temperature and using a less basic pH to the extent that it does not significantly hinder your desired reaction.
Q3: Are there any specific reagents that can accelerate the unwanted hydrolysis of 2-chloropyridine?
A3: Yes, strong aqueous bases like potassium hydroxide, especially in the presence of a tertiary alcohol such as tertiary butyl alcohol or amyl alcohol, can surprisingly lead to high yields of 2-hydroxypyridine. While this is a method for the synthesis of 2-hydroxypyridine, it highlights conditions to avoid if it is an unwanted byproduct.
Troubleshooting Guide: Unwanted Hydrolysis
Issue: Formation of 2-hydroxypyridine/2-pyridone byproduct is confirmed by analytical techniques (e.g., LC-MS, NMR).
II. Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for functionalizing 2-chloropyridine. However, they are often plagued by side reactions like homocoupling and hydrodehalogenation.
A. Suzuki Coupling: Homocoupling Byproduct
Homocoupling of the boronic acid reagent to form a symmetrical bipyridine is a common side reaction that reduces the yield of the desired cross-coupled product.
Q1: What are the main causes of boronic acid homocoupling in the Suzuki coupling of 2-chloropyridine?
A1: The primary causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules. When using a Pd(II) source, the precatalyst must be reduced in situ to the active Pd(0) form, and one pathway for this reduction is the homocoupling of the boronic acid.
Q2: How can I minimize homocoupling byproducts?
A2: Rigorous degassing of your reaction mixture is the most critical step. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique. Using a Pd(0) source directly or an efficient precatalyst system can also reduce homocoupling. Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive than homocoupling.
While direct quantitative data on homocoupling byproduct yields are scarce in comparative studies, the yield of the desired product is a strong indicator of the efficiency of the catalytic system in suppressing side reactions.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with a focus on minimizing homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a highly active palladium precatalyst such as SPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination: Hydrodehalogenation Byproduct
In the Buchwald-Hartwig amination of 2-chloropyridine, a common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.
Q1: What causes hydrodehalogenation in the Buchwald-Hartwig amination of 2-chloropyridine?
A1: Hydrodehalogenation often occurs when the reductive elimination of the desired aminated product is slow, allowing for competing pathways. This can be exacerbated by the presence of trace water or impurities in the base.
Q2: What are the best strategies to suppress the formation of the hydrodehalogenated byproduct?
A2: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich ligands that accelerate reductive elimination. Ligands such as RuPhos and BrettPhos are often effective.
-
Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high purity. Traces of sodium hydroxide or moisture can worsen the problem.
-
Strictly Anhydrous Conditions: All reagents and solvents must be scrupulously dried.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.
This protocol provides a method for the amination of 2-chloropyridine under strictly anhydrous conditions to minimize hydrodehalogenation.
-
Preparation: In a glovebox, add the 2-chloropyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to make a 0.1-0.5 M solution.
-
Reaction: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, dilute with ethyl acetate, and filter through a short plug of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
III. Byproducts in Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides is a valuable method for forming C(sp³)-C(sp²) bonds. A major side reaction is the dimerization of the alkyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the nickel-catalyzed cross-coupling of 2-chloropyridine with an alkyl bromide?
A1: The dimerization of the alkyl bromide is a major competing reaction. Under certain conditions, this can become the predominant product.
Q2: How can I favor the desired cross-coupling product over alkyl bromide dimerization?
A2: The choice of ligand is critical. For the cross-coupling of 2-chloropyridine with alkyl bromides, a rigid bathophenanthroline ligand has been shown to provide higher yields of the cross-coupled product compared to other bidentate and tridentate imine ligands, which can favor dimerization. Reaction temperature also plays a role; higher temperatures can decrease the selectivity for the desired product.
Data Presentation: Effect of Ligand on Ni-Catalyzed Cross-Coupling
The following data illustrates the impact of different ligands on the yield of the cross-coupled product between 2-chloropyridine and ethyl 4-bromobutyrate. A lower yield of the desired product often correlates with an increase in the alkyl dimer byproduct.
| Entry | Ligand | Yield of Cross-Coupled Product (%) |
| 1 | Bathophenanthroline | 82 |
| 2 | 1,10-Phenanthroline | 64 |
| 3 | 4,4’-di-t-butyl-2,2’-bipyridine | 66 |
| 4 | 4,4’-di-methoxy-2,2’-bipyridine | 69 |
| 5 | 4,4’,4”-tri-tert-butyl-2,2’_6’,2”-terpyridine | 15 (Alkyl dimer is the major product) |
Reaction conditions: NiBr₂·3H₂O (5 mol%), ligand (5 mol%), Mn⁰ (2 equiv), DMF, 4-22 h. Yields are GC yields.
Experimental Protocol: Minimizing Alkyl Dimerization
This protocol is based on an optimized procedure for the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
-
Reaction Setup: To a vial, add NiBr₂·3H₂O (0.15 mmol), bathophenanthroline (0.15 mmol), 2-chloropyridine (3.00 mmol), the alkyl bromide (3.30 mmol), and Mn⁰ powder (6.00 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (1 mL).
-
Reaction: Heat the reaction mixture under air for 4-22 hours.
-
Monitoring: Monitor the reaction progress by GC-MS to observe the formation of the desired product and the alkyl dimer byproduct.
-
Workup and Purification: Upon completion, the reaction mixture can be worked up by standard extractive procedures and purified by column chromatography.
Technical Support Center: Managing Peak Tailing in HPLC Analysis of Basic Aminopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage peak tailing when analyzing basic aminopyridine compounds by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Peak tailing is a common issue in HPLC, particularly for basic compounds like aminopyridines. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution, accuracy, and quantification.[1][2] This guide provides a systematic approach to troubleshooting and resolving peak tailing.
Initial Assessment: Is it a Chemical or Mechanical Issue?
A simple diagnostic test can help determine the likely origin of peak tailing. Inject a neutral compound. If the neutral compound exhibits a symmetrical peak while your basic aminopyridine compound tails, the issue is likely chemical in nature (i.e., secondary interactions with the stationary phase).[3] If all peaks, including the neutral compound, are tailing, the problem is more likely mechanical or related to the HPLC system itself.[3]
Q1: My aminopyridine peak is tailing, but a neutral compound gives a good peak shape. What should I do?
This strongly suggests a chemical interaction between your basic analyte and the stationary phase. The primary cause of this is often the interaction of protonated basic compounds with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2][3][4][5][6]
Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for chemical-based peak tailing.
Detailed Steps for Chemical Issues:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 is often the most effective first step.[4][7][8][9] At this low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged aminopyridine.[7][8]
-
Increase Buffer Concentration: If adjusting the pH is not sufficient, increasing the buffer concentration (typically to 20-50 mM for UV detection) can help.[7][8][9] A higher buffer concentration can better maintain the set pH on the column surface and can also help to mask the residual silanol groups.[10]
-
Use Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can both lower the pH and act as an ion-pairing agent, further reducing interactions.[5][9]
-
Basic Additives (Competitive Inhibition): For older columns (Type A silica), adding a small, basic compound like triethylamine (TEA) at a concentration of around 0.05% to 0.1% can be effective.[1][8][11] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the aminopyridine analyte.[8]
-
-
Change the Column: If mobile phase optimization does not resolve the issue, the column itself may be the problem.
-
Modern Columns: Switch to a modern, high-purity "Type B" silica column, which has fewer and less acidic residual silanol groups.[1]
-
End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[2][4]
-
Alternative Stationary Phases: Consider columns with stationary phases that are less prone to these interactions, such as:
-
Hybrid Silica/Polymer Columns: These offer a wider usable pH range and reduced silanol activity.[1][5]
-
Polymer-based Columns: These eliminate the issue of silanol interactions altogether.[1]
-
Embedded Polar Group Columns: These have a polar group embedded in the alkyl chain, which can also help shield the analyte from residual silanols.[12]
-
-
Q2: All of my peaks, including a neutral compound, are tailing. What could be the cause?
This indicates a potential mechanical or system-wide issue.
Troubleshooting Steps for Mechanical Issues:
-
Check for Dead Volume: Extra-column dead volume from poorly made connections, or using tubing with an unnecessarily large internal diameter, can cause band broadening and tailing.[6][7] Ensure all fittings are tight and use narrow-bore tubing where possible.
-
Inspect the Column for Voids or Contamination:
-
A void at the head of the column can cause peaks to tail.[2][4][13] This can result from pressure shocks or dissolution of the silica bed at high pH.
-
A blocked or contaminated inlet frit can also distort peak shape.[2]
-
Solution: Try reversing the column and flushing it with a strong solvent (be sure to check the manufacturer's instructions before reversing). If this doesn't work, the column may need to be replaced.[2][7]
-
-
Evaluate Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[7][9]
-
Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7]
-
Solution: Ideally, dissolve the sample in the mobile phase itself or in a weaker solvent.[11]
-
Frequently Asked Questions (FAQs)
Q: Why are basic compounds like aminopyridines particularly prone to tailing? A: Basic compounds are often protonated (positively charged) in typical reversed-phase mobile phases. Silica-based stationary phases contain residual silanol groups (Si-OH) which can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3-4.[1][4][5][14] The electrostatic interaction between the positively charged basic analyte and the negatively charged silanol sites creates a secondary retention mechanism, leading to peak tailing.[1][3]
Caption: Interaction of protonated aminopyridine with an ionized silanol group.
Q: What is the ideal mobile phase pH for analyzing basic aminopyridines? A: To minimize silanol interactions, a low pH of 2-3 is generally recommended.[1][4][7] This ensures the silanol groups are fully protonated and neutral. However, you must also consider the pKa of your aminopyridine. Operating at a pH at least 1.5 to 2 units away from the analyte's pKa will ensure it is in a single ionic state, preventing peak distortion.[10][15] For some applications, a high pH (e.g., pH 10) can be used to deprotonate the basic analyte, making it neutral. This requires a pH-stable column, such as a hybrid or polymer-based column.[5]
Q: What is column end-capping and how does it help? A: End-capping is a chemical process applied after the primary stationary phase (like C18) is bonded to the silica. It uses a small silanizing reagent (like trimethylchlorosilane) to react with and block a significant portion of the remaining, accessible silanol groups.[2][4] This reduces the number of active sites available to interact with basic analytes, resulting in improved peak symmetry.[2][6]
Q: How do mobile phase additives like TFA and TEA work?
| Additive | Type | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | Acid / Ion-Pairing Agent | 0.05% - 0.1% | Lowers mobile phase pH to protonate silanols. The TFA anion can also form an ion pair with the protonated basic analyte, masking its positive charge and improving peak shape.[5] |
| Formic Acid | Acid | 0.1% | Lowers mobile phase pH to protonate silanols. It is a volatile modifier, making it highly compatible with mass spectrometry (MS) detection.[5][9] |
| Triethylamine (TEA) | Sacrificial Base | 0.05% - 0.1% | A small basic molecule that competes with the analyte for interaction with active silanol sites, effectively masking them.[1][8][11] It is not MS-friendly. |
Q: Can temperature affect peak tailing for aminopyridines? A: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by speeding up the kinetics of the secondary interactions. However, its effect can vary depending on the specific analyte and conditions. It is a parameter that can be explored during method development.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Tailing
This protocol describes a systematic approach to evaluating the effect of mobile phase pH on the peak shape of a basic aminopyridine compound.
-
Initial Conditions:
-
Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient (e.g., 20-50% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for the aminopyridine.
-
Initial pH: Adjust the pH of Mobile Phase A to 7.0 using acetic acid or ammonium hydroxide.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the aminopyridine standard and record the chromatogram. Calculate the tailing factor (Asymmetry Factor). A value > 1.2 indicates significant tailing.[7]
-
Prepare a new batch of Mobile Phase A and adjust the pH to 3.0 using formic acid.
-
Re-equilibrate the system with the pH 3.0 mobile phase.
-
Inject the same standard and record the chromatogram.
-
Compare the peak shape and tailing factor from the chromatogram at pH 7.0 and pH 3.0. A significant reduction in tailing is expected at the lower pH.[4]
-
-
Expected Outcome: The chromatogram at pH 3.0 should show a more symmetrical peak with a tailing factor closer to 1.0 compared to the chromatogram at pH 7.0.
Protocol 2: Using a Sacrificial Base (TEA) to Improve Peak Shape
This protocol is useful for older columns or when pH adjustment alone is insufficient. Note: This is not suitable for LC-MS applications.
-
Initial Conditions:
-
Use the same column and instrument conditions as in Protocol 1, with the mobile phase pH set to a mid-range value where tailing is observed (e.g., pH 6-7).
-
-
Procedure:
-
Run the aminopyridine standard to obtain a baseline chromatogram showing the peak tailing.
-
Prepare a new aqueous mobile phase (Mobile Phase A) containing 0.1% (v/v) triethylamine (TEA). Adjust the pH to the desired value (e.g., pH 7.0) using an appropriate acid (e.g., phosphoric acid).
-
Thoroughly flush the HPLC system and column with the new TEA-containing mobile phase. Equilibration may take longer than usual.
-
Inject the standard again and record the chromatogram.
-
-
Expected Outcome: The TEA in the mobile phase will compete for the active silanol sites, leading to a marked improvement in the peak symmetry of the basic aminopyridine.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Grignard Reactions for Substituted Pyridines
Welcome to the technical support center for optimizing Grignard reactions involving substituted pyridines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with these powerful synthetic transformations.
Troubleshooting Guide
This section addresses specific issues that may arise during the formation and use of pyridyl Grignard reagents.
Q1: My Grignard reaction with a halopyridine won't start. What should I do?
A1: Initiation failure is a common problem. Grignard reagent formation is an autocatalytic process that relies on the activation of the magnesium surface. Here are several steps to troubleshoot initiation:
-
Ensure Anhydrous Conditions: Grignard reagents react readily with protic sources, especially water.[1] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.[2]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings before adding solvent to break them up and expose fresh surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂).[2][3] The reaction has initiated when the characteristic purple/brown color of the iodine fades. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Check Your Halopyridine: The reactivity of the C-X bond is crucial. Iodopyridines are the most reactive, followed by bromopyridines. Chloropyridines are significantly less reactive and may require longer initiation times or more stringent activation methods.[3]
-
Apply Gentle Heat: A small amount of heat from a heat gun directed at the flask can help initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[1]
-
Add a Concentrated Drop: Add a small amount of your halopyridine solution directly to the magnesium surface without stirring to create a localized high concentration, which can aid initiation.
Q2: I'm observing a low yield of my desired product. What are the potential causes?
A2: Low yields can result from several competing side reactions or suboptimal conditions.
-
Wurtz-Coupling (Homocoupling): The newly formed pyridyl Grignard reagent can react with the starting halopyridine to form a bipyridine dimer. This is a major side reaction.[3] To minimize this, use a slow, controlled addition of the halopyridine solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with Functional Groups: Grignard reagents are strong bases and nucleophiles. They will react with acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic functional groups like esters, ketones, nitriles, or amides on your pyridine substrate or electrophile.[4][5] If such groups are present, they may need to be protected prior to the Grignard reaction.
-
Reagent Degradation: The Grignard reagent can degrade over time, especially if heated for extended periods. The appearance of a cloudy, black mixture can indicate decomposition.[3] It is often best to use the Grignard reagent immediately after its formation.
-
Poor Reagent Formation: If the initiation was poor or incomplete, the concentration of your Grignard reagent will be lower than expected. Consider titrating the Grignard solution before use to determine its exact molarity.
Q3: My reaction mixture is turning dark/black and cloudy. Is this normal?
A3: While a grayish and cloudy appearance is typical due to the insoluble Grignard reagent and magnesium solids, a significant darkening or blackening, especially after prolonged heating, can be a sign of reagent decomposition.[3] This may contribute to lower yields. It is generally advisable to avoid excessively long reaction times or high temperatures during the formation step. Once the majority of the magnesium has been consumed, the reagent is typically ready for use.
Q4: How do I prevent homocoupling (Wurtz reaction) of my pyridyl Grignard reagent?
A4: Homocoupling is a significant issue where PyMgX reacts with PyX. To mitigate this:
-
Slow Addition: Add the halopyridine solution dropwise to the magnesium suspension. This ensures the halide is consumed as it is added, keeping its concentration low.
-
Use an Excess of Magnesium: Using a slight excess of magnesium (e.g., 1.2-1.5 equivalents) can help ensure the halopyridine reacts preferentially at the metal surface.
-
Consider Halogen-Metal Exchange: For complex or sensitive substrates, switching from the classical magnesium insertion method to a halogen-magnesium exchange reaction at low temperature using a reagent like i-PrMgCl·LiCl can dramatically reduce side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare a functionalized pyridyl Grignard reagent?
A1: The optimal method depends on the functional groups present on your pyridine ring.
-
For robust substrates: Classical insertion of magnesium into a C-X bond works well.[2]
-
For sensitive substrates (containing esters, nitriles, etc.): The halogen-magnesium exchange using "Turbo Grignard" reagents like i-PrMgCl·LiCl is superior. This method proceeds rapidly at low temperatures (-20 °C to 0 °C), which preserves many sensitive functional groups that would be attacked by a Grignard reagent at higher temperatures.[6][7][8]
Q2: What are "Turbo Grignards" (iPrMgCl·LiCl) and when should I use them?
A2: "Turbo Grignards" are solutions of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). The LiCl breaks down the oligomeric aggregates of the Grignard reagent, leading to a dramatic increase in solubility and reactivity.[6][8] You should use them when:
-
You are performing a halogen-magnesium exchange, as they significantly accelerate the reaction.[7]
-
Your pyridine substrate contains sensitive functional groups.
-
You are working with electron-rich or sterically hindered halopyridines that are slow to react under classical conditions.
Q3: What are Knochel-Hauser bases and how are they used with pyridines?
A3: Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are strong, non-nucleophilic bases used for direct C-H activation (magnesiation).[9][10] Instead of starting with a halopyridine, you can use a Knochel-Hauser base to selectively deprotonate the pyridine ring at a specific position, generating the pyridyl Grignard reagent in situ. This is particularly useful for introducing a Grignard handle at a position that is not easily accessible via a halogenated precursor.[9]
Q4: Which solvent (THF vs. Diethyl Ether) is better for pyridine Grignard reactions?
A4: Tetrahydrofuran (THF) is generally the preferred solvent. Its higher boiling point allows for a wider range of reaction temperatures, and its greater Lewis basicity helps to stabilize the Grignard reagent, often leading to better yields and solubility compared to diethyl ether.[2][3]
Q5: My substituted pyridine has other functional groups (ester, nitrile, etc.). Will this interfere with the Grignard reaction?
A5: Yes, absolutely. Grignard reagents are incompatible with most electrophilic functional groups and any functional group with acidic protons.[4] The Grignard reagent will preferentially react with these sites rather than your intended electrophile. If these groups are present, you must either use a protection strategy or employ a low-temperature halogen-magnesium exchange method with a reagent like i-PrMgCl·LiCl, which shows tolerance for a wider range of functionalities.[6][9]
Q6: What is the role of a catalyst in reactions involving pyridyl Grignards?
A6: Catalysts, typically based on palladium (Pd) or nickel (Ni), are essential for cross-coupling reactions, such as the Kumada-Corriu coupling.[11][12] In these reactions, the pyridyl Grignard reagent is coupled with another organic halide (e.g., an aryl bromide). The catalyst facilitates the key steps of oxidative addition and reductive elimination that form the new carbon-carbon bond.[13] Without a catalyst, these cross-coupling reactions do not proceed efficiently.[14][15]
Data Presentation
Table 1: Comparison of Common Pyridyl Grignard Formation Methods.
| Method | Starting Material | Key Reagent(s) | Typical Temp. | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Insertion | Halo-pyridine (I, Br, Cl) | Mg⁰ turnings | RT to Reflux | Simple, inexpensive reagents. | Low functional group tolerance; side reactions (Wurtz); initiation can be difficult. |
| Halogen-Mg Exchange | Halo-pyridine (I, Br) | i-PrMgCl·LiCl | -20 °C to 0 °C | High functional group tolerance; fast reaction rates; fewer side reactions. | Requires preparation or purchase of a specialized reagent. |
| Direct Magnesiation | Substituted Pyridine | TMPMgCl·LiCl | -20 °C to RT | C-H activation avoids need for halogenated precursors; excellent regioselectivity. | Requires a directing group for selectivity; base is highly reactive. |
Table 2: Effect of Catalysts on Kumada Coupling Yields with 2-Pyridyl Grignard Reagents.[14]
| Electrophile | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromoanisole | [Pd(dba)₂] / (1-Ad)P(O)H | 85% |
| 4-Bromotoluene | [Pd(dba)₂] / (1-Ad)P(O)H | 94% |
| 1-Bromo-4-(trifluoromethyl)benzene | [Pd(dba)₂] / (1-Ad)P(O)H | 81% |
| 2-Bromonaphthalene | [Pd(OAc)₂] / (1-Ad)P(O)H Complex | 90% |
| 3-Bromopyridine | [Pd(OAc)₂] / (1-Ad)P(O)H Complex | 52% |
(Conditions: Reactions typically run in THF at 60°C. Yields are for isolated products. dba = dibenzylideneacetone; 1-Ad = 1-adamantyl)
Experimental Protocols
Protocol 1: Classical Preparation of 2-Pyridylmagnesium Bromide [2]
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow the apparatus to cool to room temperature under a nitrogen atmosphere.
-
Reagents: Add magnesium turnings (1.2 equiv.) to the flask along with a single crystal of iodine. Add enough anhydrous THF to just cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.
-
Formation: Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours or until most of the magnesium is consumed. The resulting grey, cloudy suspension is the Grignard reagent, ready for use.
Protocol 2: Preparation of a Functionalized Pyridyl Grignard via Halogen-Magnesium Exchange [6]
-
Preparation: Under an inert nitrogen atmosphere, add the functionalized bromo- or iodo-pyridine (1.0 equiv.) to a flame-dried flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (typically -20 °C).
-
Addition: Slowly add a solution of i-PrMgCl·LiCl (1.05 equiv., commercially available or pre-prepared) to the cooled substrate solution over 15-30 minutes.
-
Completion: Stir the reaction mixture at this temperature for the time required to complete the exchange (often 30-60 minutes, can be monitored by TLC or GC/MS by quenching aliquots). The resulting solution contains the functionalized pyridyl Grignard and is ready for reaction with an electrophile.
Visualizations
Caption: Experimental workflow for a classical Grignard reaction.
Caption: Troubleshooting decision tree for Grignard initiation failure.
Caption: Relationship between advanced magnesiation methods for pyridines.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Selective Metalation and Additions [sigmaaldrich.com]
- 10. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 1-(3-Amino-2-chloropyridin-4-yl)ethanone
This technical support center provides essential information on the stability and storage of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store the compound at a temperature between 0-8°C.[1] For long-term storage, keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
Q2: What is the expected appearance of this compound?
A: The compound should appear as a yellow crystalline powder.[1]
Q3: What is the shelf life of this compound?
A: The specific shelf life under recommended conditions is not explicitly stated. However, the compound is noted for its stability and reactivity under various conditions, making it suitable for diverse formulations.[1] To ensure optimal performance, it is best to use it within the manufacturer's recommended timeframe and to re-test the purity if it has been stored for an extended period.
Q4: How should I handle this compound safely?
A: As with related aminopyridine compounds, you should handle this chemical with adequate ventilation, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3][4][5] Minimize dust generation and accumulation.[2][6] Wash hands thoroughly after handling.[2]
Q5: Is this compound soluble in water?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Appearance (e.g., discoloration, clumping) | 1. Improper Storage: Exposure to light, moisture, or elevated temperatures. 2. Contamination: Introduction of foreign substances. | 1. Verify that the compound has been stored according to the recommended conditions (0-8°C, dry, dark). 2. Check the purity of the compound using a suitable analytical method like HPLC. 3. If contamination is suspected, it is recommended to use a fresh, unopened vial. |
| Difficulty Dissolving the Compound | 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound. 2. Low Temperature: The solvent may be too cold. 3. Saturation: The solution may have reached its saturation point. | 1. Test solubility in common organic solvents such as ethanol, methanol, or acetone. 2. Gently warm the solution or use sonication to aid dissolution. 3. Try increasing the volume of the solvent. |
| Inconsistent Experimental Results | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inaccurate Weighing: Errors in measuring the amount of compound. 3. Reaction Conditions: The experimental setup may not be optimal. | 1. Assess the purity of your sample via HPLC or another suitable analytical technique. If degradation is confirmed, use a new batch of the compound. 2. Ensure your balance is properly calibrated and that you are using appropriate weighing techniques. 3. Review your experimental protocol to ensure all parameters are correct. |
Compound Properties and Storage Summary
| Parameter | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 342899-35-8 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.6 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Melting Point | 158-162 °C | [1] |
| Recommended Storage | 0-8°C | [1] |
Experimental Protocols
Protocol for Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of this compound. The specific parameters may need to be optimized for your system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of the reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate a calibration curve if quantitative analysis is required.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 1 mg of the test sample.
-
Dissolve in the same solvent used for the standard solution to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a photodiode array detector is recommended).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
Disclaimer: The following troubleshooting guide is based on a hypothesized synthetic route, the Friedel-Crafts acylation of 3-amino-2-chloropyridine, as a specific, publicly available, detailed experimental protocol for the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone could not be located. The potential impurities and troubleshooting advice are derived from established principles of organic chemistry and known side reactions of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: Based on the structure of the target molecule, a Friedel-Crafts acylation of 3-amino-2-chloropyridine with an acetylating agent such as acetyl chloride or acetic anhydride is the most likely synthetic method. This reaction is typically catalyzed by a Lewis acid, for instance, aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during this synthesis?
A2: Key parameters to control include:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.
-
Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. It should be carefully controlled and optimized.
-
Stoichiometry of the Lewis Acid: The Lewis acid catalyst often forms a complex with both the starting amine and the product ketone. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.
-
Purity of Starting Materials: The purity of 3-amino-2-chloropyridine and the acetylating agent is crucial to prevent the formation of unwanted side products.
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors:
-
Catalyst Deactivation: As mentioned, moisture can deactivate the Lewis acid catalyst.
-
Substrate Deactivation: The pyridine ring is inherently electron-deficient, and the amino group can complex with the Lewis acid, further deactivating the ring towards electrophilic substitution.
-
Product Complexation: The ketone product forms a complex with the Lewis acid, which may require a specific workup procedure to liberate the product.
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for this specific substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the hypothesized Friedel-Crafts acylation route.
Issue 1: No or Low Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been handled under strictly anhydrous conditions. Consider using a freshly opened bottle or subliming the catalyst before use. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid to the substrate. Due to complexation with the amino group and the product, more than a catalytic amount is often necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate. Monitor for the formation of degradation products. |
| Deactivated Substrate | The combination of the pyridine ring and the chloro- and amino-substituents can render the substrate unreactive under standard conditions. A more reactive acetylating agent or a stronger Lewis acid might be required. |
Issue 2: Formation of Multiple Products/Impurity Peaks in Analysis (e.g., HPLC, GC-MS)
| Possible Cause | Troubleshooting Step |
| Isomeric Products | Acylation may occur at other positions on the pyridine ring, although the 4-position is sterically and electronically favored. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. A thorough purification by column chromatography may be necessary to separate isomers. |
| Di-acylation | Although the first acylation is deactivating, under harsh conditions, a second acetyl group might be introduced. Use a milder acetylating agent or reduce the reaction time and temperature. |
| Side Reactions of the Amino Group | The amino group can be acylated. While this is generally reversible upon workup, it can complicate the reaction mixture. Consider protecting the amino group before acylation, followed by a deprotection step. |
| Hydrolysis of Chloro Group | If water is present, the chloro group could potentially be hydrolyzed to a hydroxyl group, leading to the formation of a hydroxy-pyridinone derivative. Ensure strictly anhydrous conditions. |
Common Impurities Profile
The following table summarizes potential impurities that could be observed during the synthesis of this compound.
| Impurity Name | Structure | Molecular Weight | Potential Origin | Analytical Signature (Anticipated) |
| 3-Amino-2-chloropyridine | 128.56 | Unreacted starting material. | A peak corresponding to the starting material in HPLC or GC-MS. | |
| 1-(3-Acetamido-2-chloropyridin-4-yl)ethanone | 212.63 | Acylation of the amino group. | A higher molecular weight peak in MS, characteristic amide peaks in IR. | |
| Isomeric Acetylated Products (e.g., 5-acetyl or 6-acetyl) | 170.60 | Non-regioselective acylation. | Peaks with the same mass as the product in MS, but different retention times in chromatography. | |
| Di-acetylated Product | 212.63 | Over-acylation of the pyridine ring. | A higher molecular weight peak in MS. | |
| 1-(3-Amino-2-hydroxypyridin-4-yl)ethanone | 152.15 | Hydrolysis of the chloro-substituent. | A peak with a mass corresponding to the loss of Cl and gain of OH in MS. |
Experimental Protocols (Hypothesized)
Method: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 to 1.5 equivalents). To this mixture, add a solution of 3-amino-2-chloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and quench it by carefully pouring it over crushed ice and a dilute acid solution (e.g., 1M HCl). This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 2-Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and address frequently asked questions (FAQs) regarding Suzuki-Miyaura cross-coupling reactions with 2-chloropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low yield or failing completely?
A1: Low or no product formation is a frequent challenge when using 2-chloropyridines, which are less reactive than their bromo or iodo analogs due to the stronger carbon-chlorine (C-Cl) bond. This increased bond strength makes the initial oxidative addition step of the catalytic cycle more difficult. Key factors contributing to poor outcomes include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species that disrupt the catalytic cycle.[1]
-
Inactive Catalyst System: Standard catalysts such as Pd(PPh₃)₄ may not be sufficiently active to promote the cleavage of the C-Cl bond.
-
Ineffective Base: The choice of base is critical for activating the boronic acid to facilitate the transmetalation step. An unsuitable base can lead to significantly reduced yields.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Insufficient degassing of solvents and reagents is a common reason for low yields.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy needed for C-Cl bond cleavage.
Troubleshooting Steps:
-
Employ a More Active Catalyst System: Switch to catalyst systems that utilize bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands facilitate the formation of the active monoligated palladium(0) species.
-
Screen Various Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often prove effective.
-
Maintain Rigorous Inert Conditions: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas, such as argon or nitrogen.
-
Optimize Reaction Temperature: Incrementally increase the reaction temperature, typically within the 80-120 °C range. The use of microwave irradiation can also be explored to shorten reaction times and potentially enhance yields.[2]
Q2: I am observing the formation of significant side products. What are the common side reactions, and how can they be minimized?
A2: The most prevalent side reactions in Suzuki couplings involving 2-chloropyridines are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom and is often facilitated by the presence of excess water or acidic impurities.
-
Solution: When possible, use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less susceptible to this side reaction.[1]
-
-
Homocoupling: This is the self-coupling of the boronic acid, which results in a biaryl byproduct. The presence of oxygen or Pd(II) species often promotes this reaction.
-
Solution: To minimize homocoupling, ensure that the reaction is thoroughly degassed to eliminate oxygen.[1] Either use a Pd(0) source directly or confirm that the Pd(II) precatalyst is efficiently reduced to its active Pd(0) state.
-
-
Dehalogenation: This side reaction involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom.
-
Solution: This can be triggered by hydride sources within the reaction mixture, such as certain solvents or bases. To mitigate this, maintain an inert atmosphere and select a solvent that is less likely to act as a hydride source.
-
Q3: My 2-chloropyridine substrate appears to be unreactive. What specific conditions might enhance the coupling?
A3: Due to the reduced reactivity of 2-chloropyridines, highly active catalyst systems and optimized reaction conditions are generally required.[1]
-
Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]
-
Select a Suitable Base: A strong base is often required. Potassium phosphate (K₃PO₄) has been shown to be effective in these types of challenging couplings.[1]
Q4: How should I select the appropriate base for my reaction?
A4: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is a prerequisite for the transmetalation step. The choice of base can have a significant impact on the reaction yield.
-
Common Options: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1]
-
Screening is Recommended: The effectiveness of a particular base is highly dependent on the specific substrates, catalyst, and solvent system being used. It is advisable to screen a range of bases to identify the optimal choice for your reaction. For the more challenging couplings of 2-chloropyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often a good starting point.
Q5: Is it possible to perform the Suzuki coupling of 2-chloropyridines under aerobic conditions?
A5: It is highly recommended that Suzuki coupling reactions be conducted under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is easily oxidized to the inactive Pd(II) state by oxygen. The presence of oxygen can also facilitate the homocoupling of the boronic acid, both of which will decrease the yield of the desired product.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with a variety of arylboronic acids, offering a benchmark for anticipated results.
Table 1: Influence of Catalyst, Ligand, and Base on the Suzuki Coupling of 2-Chloropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 5 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | H₂O | 50 | 1.5 | 96 |
| 6 | 2-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50 | Overnight | Moderate |
Data compiled from multiple sources.[3][4][5]
Table 2: Recommended Catalyst Systems for 2-Chloropyridine Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This generalized procedure should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the 2-chloropyridine, boronic acid, base, palladium catalyst, and ligand.[1]
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified duration (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to yield the desired coupled product.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol, adapted for a microwave reactor, can significantly shorten reaction times.[2]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Aryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the 2-chloropyridine, aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a brief period (e.g., 10-30 minutes).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Proceed with the workup and purification steps as detailed in Protocol 1.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A flowchart for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Improving Regioselectivity of Reactions with Substituted Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and functionalization of substituted pyridines, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The distribution between the C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position will direct the nucleophile to the C2 position.[1]
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which can be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1]
Troubleshooting:
-
To favor C4 substitution , consider using a bulkier nucleophile if the substrate allows.
-
To favor C2 substitution , ensure the C4 position is not sterically hindered.
-
Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.[1]
Q2: My electrophilic aromatic substitution (EAS) reaction on a substituted pyridine is resulting in low yields and poor regioselectivity. What are the likely causes and how can I improve this?
A2: Electrophilic aromatic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom which deactivates the ring towards electrophiles, similar to a nitro group in benzene.[1][2][3] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[1]
Troubleshooting:
-
Use Activating Groups: Introduce electron-donating groups (EDGs) onto the pyridine ring to increase its reactivity towards electrophiles.[1]
-
Employ Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.[1]
-
Harsh Reaction Conditions: Be aware that EAS on pyridine often requires more forcing conditions than on benzene.[4]
Q3: How can I achieve functionalization at the C3 position of a pyridine ring?
A3: Directing substitution to the C3 position of pyridine is a significant challenge due to the electronic properties of the ring, which favor nucleophilic and radical attack at C2 and C4.[2] However, several strategies can be employed:
-
Electrophilic Aromatic Substitution: As the position least deactivated towards electrophiles, C3 is the major product in EAS reactions, although overall reactivity is low.[2]
-
Directed ortho-Metalation (DoM): A powerful technique where a directing metalation group (DMG) on the pyridine ring directs deprotonation to the adjacent (ortho) position. For a DMG at C2, this will direct functionalization to C3. For a DMG at C4, this will also direct to C3.[5]
-
Nickel/Lewis Acid Catalysis: Recent advances have shown that Ni/Lewis acid co-catalyzed reactions can achieve meta-selective (C3) alkenylation of pyridines.[6][7]
-
Temporary Dearomatization: This strategy involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate that is nucleophilic at the C3 position. Reaction with an electrophile followed by rearomatization yields the C3-substituted pyridine.[8]
Q4: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?
A4: Achieving high regioselectivity in Minisci reactions on pyridines is a common challenge.[2] Several factors can be adjusted to control the outcome:
-
Blocking Groups: A removable blocking group on the nitrogen atom, such as a maleate-derived group, can effectively direct Minisci-type reactions almost exclusively to the C4 position.[2]
-
Reaction Conditions (pH and Solvent): The regioselectivity of radical additions is sensitive to solvent and pH. Acidic conditions often favor attack at the C2 position, so avoiding or minimizing acid may increase the proportion of the C4 product.[2]
-
Steric Hindrance: Introducing bulky N-substituents on a pyridinium salt can sterically shield the C2 and C6 positions, thereby favoring C4-functionalization.[2]
Troubleshooting Guides
Guide 1: Improving C4-Selectivity in Nucleophilic Aromatic Substitution
This guide provides a systematic approach to troubleshooting poor C4-selectivity in SNAr reactions.
Caption: Troubleshooting workflow for poor C4-selectivity in pyridine SNAr reactions.
Guide 2: Achieving C3-Functionalization via Directed ortho-Metalation (DoM)
This decision-making flowchart helps in planning a DoM strategy for C3-functionalization.
Caption: Decision-making flowchart for C3-functionalization of pyridines using DoM.
Data Presentation
Table 1: Influence of Solvent on Regioselectivity of SNAr Reactions
| Reactant | Nucleophile | Solvent | Product Ratio (C2:C6) | Reference |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | DCM | 16:1 | [1] |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | DMSO | 2:1 | [1] |
Table 2: Regioselectivity in Reactions of 3,4-Pyridyne Intermediates
| Pyridyne Intermediate | Trapping Reagent | Product Ratio (C3:C4) | Reference |
| 5-bromo-3,4-pyridyne | N-methylaniline | 5.8:1 | [9] |
| 5-bromo-3,4-pyridyne | morpholine | 2.9:1 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a Substituted Pyridine
This protocol describes a general method for the C3-lithiation of a 2-substituted pyridine.
Materials:
-
Substituted pyridine with a directing metalation group (DMG) at the C2 position.
-
Anhydrous tetrahydrofuran (THF).
-
Sterically hindered lithium amide base (e.g., Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)).[2]
-
Electrophile (e.g., I₂, Me₃SiCl).
-
Saturated aqueous NH₄Cl for quenching.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.[1]
-
Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).[1]
-
Add the electrophile to the reaction mixture at -78 °C.[1]
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[1]
-
Proceed with standard aqueous workup and purification.
Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. Handle with extreme care under an inert atmosphere. Reactions at low temperatures require careful monitoring.
Protocol 2: Preparation of Pyridine N-oxide
This protocol provides a method for the N-oxidation of pyridine, a key step for activating the ring for certain electrophilic substitutions.
Materials:
-
Pyridine
-
40% Peracetic acid
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.[1]
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.[1]
-
After the addition is complete, continue stirring until the temperature drops to 40 °C.[1]
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105 °C/1mm as a colorless solid.[1]
Safety Note: Reactions involving peracids are potentially explosive. Appropriate safety precautions, including the use of a safety shield, are essential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scale-up synthesis of this key pharmaceutical and agrochemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: A common and effective two-stage approach is employed for the synthesis of this compound. The first stage involves the synthesis of the precursor, 3-amino-2-chloropyridine. The second stage is a regioselective acylation at the 4-position, which is often challenging. A promising method for this second stage is through directed ortho-metalation (DoM) after protection of the amino group.
Q2: Why is direct Friedel-Crafts acylation of 3-amino-2-chloropyridine not recommended for scale-up?
A2: Pyridines are electron-deficient aromatic rings, which makes them generally unreactive towards traditional Friedel-Crafts acylation conditions.[1] Furthermore, the presence of the amino group can lead to N-acylation as a primary reaction, deactivating the ring further and preventing the desired C-acylation.[1] These factors typically result in low yields and a complex mixture of products, making it unsuitable for large-scale production.
Q3: What are the main challenges in the synthesis of the 3-amino-2-chloropyridine precursor?
A3: The synthesis of 3-amino-2-chloropyridine can present several challenges depending on the chosen route. One common method, the chlorination of 3-aminopyridine, can lead to over-chlorination, producing di- and tri-chlorinated byproducts that are difficult to separate.[2] Another route starting from 2-pyridone involves nitration and chlorination steps which require careful control of reaction conditions to ensure safety and regioselectivity.[3]
Q4: How does Directed ortho-Metalation (DoM) help in the synthesis of the final product?
A4: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4] In this case, the amino group of 3-amino-2-chloropyridine is first protected (e.g., as a pivaloylamide). This protected amino group then acts as a directing group, facilitating the removal of a proton at the adjacent C-4 position by a strong base like n-butyllithium. The resulting organolithium intermediate can then react with an acetylating agent to introduce the acetyl group specifically at the desired 4-position.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3-amino-2-chloropyridine
| Potential Cause | Troubleshooting Steps |
| Over-chlorination during direct chlorination of 3-aminopyridine. | - Precisely control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature to minimize side reactions.[2] - Consider using a milder chlorinating agent. |
| Incomplete reaction in the 2-pyridone route. | - Ensure anhydrous conditions for the chlorination step with reagents like POCl₃. - Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Loss of product during work-up and purification. | - Optimize the pH during extraction to ensure the product is in the desired form (free base or salt). - Use an appropriate purification method, such as column chromatography with a suitable solvent system or recrystallization. |
Problem 2: Poor Regioselectivity in the Acylation Step
| Potential Cause | Troubleshooting Steps |
| Competing N-acylation. | - Ensure complete protection of the amino group before attempting C-acylation. Monitor the protection step for completion. |
| Formation of other regioisomers. | - Strictly follow the Directed ortho-Metalation (DoM) protocol. - Maintain a very low temperature (typically -78 °C) during the lithiation and subsequent reaction with the electrophile to prevent side reactions and isomerization. |
| Hydrolysis of the organolithium intermediate. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 3: Difficulty in Removing the Protecting Group
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotection. | - Increase the reaction time or temperature for the deprotection step. - Use a stronger acid or base, depending on the nature of the protecting group. |
| Degradation of the final product during deprotection. | - Use milder deprotection conditions. - Carefully neutralize the reaction mixture after deprotection to avoid product degradation. |
Data Presentation
Table 1: Comparison of Key Parameters in a Hypothetical Scale-Up Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield of 3-amino-2-chloropyridine | 75% | 65% | Heat dissipation during chlorination, efficiency of extraction. |
| Yield of Acylation Step | 60% | 50% | Maintaining cryogenic temperatures, efficient mixing of viscous organolithium solution. |
| Overall Yield | 45% | 32.5% | Cumulative losses from multiple steps. |
| Purity of Final Product | >98% (by HPLC) | >98% (by HPLC) | Efficient removal of organometallic residues and regioisomers. |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-2-chloropyridine via Chlorination of 3-aminopyridine (Illustrative)
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale conditions.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas inlet/outlet is charged with 3-aminopyridine (1 molar equivalent) and a suitable solvent (e.g., concentrated hydrochloric acid).[2]
-
Chlorination: The solution is cooled to the desired temperature (e.g., 10-15 °C). A solution of the chlorinating agent (e.g., hydrogen peroxide in HCl or chlorine gas with a catalyst) is added dropwise while maintaining the temperature.[2]
-
Quenching and Work-up: After the reaction is complete (monitored by TLC/HPLC), the reaction mixture is carefully quenched. The pH is adjusted with a base (e.g., NaOH solution) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Acylation via Directed ortho-Metalation (Illustrative)
Disclaimer: This protocol involves highly reactive and pyrophoric reagents and must be performed by trained personnel under strict safety precautions.
-
N-Protection: 3-amino-2-chloropyridine is reacted with a suitable protecting group reagent (e.g., pivaloyl chloride) in the presence of a base to form the N-protected intermediate.
-
Lithiation: The N-protected intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF) in a flame-dried, inert-atmosphere flask. The solution is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a specified time to allow for complete lithiation at the 4-position.
-
Acylation: An acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) is added dropwise at -78 °C. The reaction is stirred for a period before being quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Deprotection and Work-up: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis). The final product is extracted, and the organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of Aminopyridine Derivatives
Welcome to the technical support center for the purification of aminopyridine derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying aminopyridine derivatives and removing unreacted starting materials?
A1: The primary methods for purifying aminopyridine derivatives include:
-
Acid-Base Extraction: This technique leverages the basic nature of the pyridine nitrogen to separate the desired compound from non-basic impurities and starting materials. The aminopyridine is protonated with a dilute acid, making it water-soluble and allowing it to be extracted into an aqueous layer.[1]
-
Column Chromatography: A widely used method that separates compounds based on their polarity.[1] Due to the basicity of aminopyridines, this method often requires optimization to prevent poor separation.
-
Recrystallization: An effective technique for purifying solid compounds.[1] The choice of solvent is critical for achieving high purity and yield.
-
Scavenger Resins: These are solid-supported reagents that selectively bind to and remove excess amines or other reactive starting materials from the reaction mixture.[1]
Q2: My aminopyridine derivative is streaking or "tailing" during silica gel column chromatography. How can I fix this?
A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing slow and uneven elution. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1–1%) or ammonium hydroxide, to your eluent.[1] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: I performed an acid-base extraction, but my product is still contaminated with the aminopyridine starting material. What went wrong?
A3: Incomplete removal of a basic aminopyridine starting material after an acid wash can be due to several factors. Ensure that you are using a sufficient number of washes; performing three to five washes with dilute acid is more effective than one large wash.[1] Also, check that the pH of the aqueous layer is acidic after each extraction to confirm that the aminopyridine has been protonated and converted to its water-soluble salt form. If your product is sensitive to strong acids like HCl, consider using a milder acidic solution like aqueous ammonium chloride (NH₄Cl).[1]
Q4: My compound won't crystallize from the solution during recrystallization. What should I do?
A4: This phenomenon, known as supersaturation, can often be resolved with a few simple techniques. First, try scratching the inside of the flask at the solvent-air interface with a glass rod to create a rough surface that can initiate crystal growth.[1] If that doesn't work, add a "seed crystal"—a tiny crystal of the pure product—to the solution to serve as a template for crystallization.[1] As a last resort, you can try slowly adding a "non-solvent" (a solvent in which your product is insoluble but is miscible with your crystallization solvent) until the solution turns cloudy, then warm it slightly to redissolve the precipitate and allow it to cool slowly again.[1]
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Potential Cause | Suggested Solution & Expected Outcome |
| Significant Peak Tailing | Strong interaction between the basic aminopyridine and acidic silica gel.[2] | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. Outcome: Symmetrical peaks and improved resolution. |
| Product Won't Elute from Column | 1. Mobile phase is not polar enough. 2. Compound is irreversibly bound or has decomposed on the silica.[3] | 1. Gradually increase the polarity of the mobile phase. 2. Test compound stability on a small amount of silica beforehand. Consider using a different stationary phase like alumina. Outcome: Successful elution of the product. |
| Co-elution of Product and Impurities | The chosen solvent system does not provide adequate separation (similar Rf values). | Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Ensure the crude product is loaded in a minimal volume of solvent onto the column. Outcome: Separation of spots on TLC and distinct fractions from the column. |
| Low Product Recovery | 1. Product is highly soluble in the mobile phase and elutes too quickly. 2. Tailing causes the product to be spread across many fractions at low concentrations. | 1. Start with a less polar mobile phase. 2. Use a basic modifier (see above). Collect smaller fractions and monitor carefully by TLC. Outcome: Increased yield from ~50% to >85%. |
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution & Expected Outcome |
| Product "Oils Out" Instead of Crystallizing | The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound.[4] | Allow the solution to cool more slowly (e.g., by insulating the flask). Try a lower-boiling point solvent or a different solvent mixture. Outcome: Formation of solid crystals instead of an oil. |
| No Crystals Form Upon Cooling | The solution is not saturated, or it is supersaturated.[5] | 1. If not saturated, boil off some solvent to increase the concentration. 2. If supersaturated, induce crystallization by scratching the flask or adding a seed crystal.[1][4] Outcome: Crystal formation initiated, leading to a typical recovery of 70-90%. |
| Poor Purity After Recrystallization | 1. Insoluble impurities were not removed. 2. Soluble impurities co-crystallized with the product. 3. Insufficient washing of crystals. | 1. Perform a hot filtration step to remove insoluble materials. 2. Ensure slow cooling to minimize impurity inclusion. A second recrystallization may be needed. 3. Wash the collected crystals with a small amount of ice-cold solvent.[5] Outcome: Purity increases from <90% to >99% by HPLC. |
Visualized Workflows and Decision Trees
Caption: General purification strategy selection workflow.
Caption: Troubleshooting decision tree for peak tailing.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Basic Starting Materials
This protocol is designed to separate a neutral or acidic aminopyridine derivative from a basic, unreacted aminopyridine starting material.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a water-immiscible organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) (50 mL).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Separation: Allow the two layers to fully separate. The aminopyridine starting material will be protonated and drawn into the lower aqueous layer as its hydrochloride salt. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) at least two more times to ensure complete removal of the basic impurity. Monitor the organic layer by TLC to confirm the absence of the starting material.
-
Neutralization and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove excess water). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of a moderately polar aminopyridine derivative that exhibits tailing on silica gel.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 30% ethyl acetate in hexanes) that gives the desired product an Rf value of approximately 0.3.
-
Modifier Addition: Prepare the mobile phase by adding triethylamine (Et₃N) to the chosen solvent system to a final concentration of 0.5% (v/v). For 1 L of eluent, add 5 mL of Et₃N.
-
Column Packing: Pack a glass column with silica gel using the modified mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of the mobile phase or dichloromethane. If the product has poor solubility, use the "dry loading" method by adsorbing it onto a small amount of silica gel.[6] Carefully add the sample to the top of the column.
-
Elution: Run the column using the modified mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified aminopyridine derivative.
Protocol 3: Recrystallization
This protocol is for purifying a solid aminopyridine derivative.
-
Solvent Selection: Choose a suitable solvent by testing small samples of the crude material. An ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid (e.g., 2.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comprehensive Guide to the Purity Validation of 1-(3-Amino-2-chloropyridin-4-yl)ethanone for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel drug candidates. 1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the synthesis of various pharmaceutical agents, making the rigorous validation of its purity a critical step.[1][2] This guide provides a comparative overview of analytical methodologies for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and guided by international regulatory standards.
Introduction to Purity Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For purity assessment in the pharmaceutical industry, this is governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.
This guide will compare four key analytical techniques for the purity validation of this compound:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of the main component and organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
-
Elemental Analysis: For the determination of inorganic impurities.
Comparative Analysis of Analytical Methodologies
A comparative summary of the primary analytical techniques for purity validation is presented below. The choice of method, or combination of methods, will depend on the specific impurity profile and the intended use of the this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Determines the elemental composition of a sample. |
| Primary Use | Assay of the active ingredient and quantification of non-volatile organic impurities. | Identification and quantification of volatile and semi-volatile organic impurities, including residual solvents. | Structural elucidation of the main compound and impurities, and quantification (qNMR). | Quantification of elemental impurities, including heavy metals and catalyst residues. |
| Typical Purity Spec. | ≥95% - ≥98% | Impurity levels typically in ppm or low percentage range. | Provides qualitative structural confirmation and can be used for quantitative analysis. | Conforms to USP <232>/<233> limits for elemental impurities. |
| Strengths | High precision, accuracy, and resolution for a wide range of compounds. | High sensitivity and specificity for volatile compounds. | Provides unambiguous structural information. | Highly sensitive for the detection of trace elements. |
| Limitations | Not suitable for volatile compounds. Requires reference standards for impurity quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Complex mixtures can be challenging to analyze. | Provides no information on the molecular structure of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amine compounds and should be validated for the specific application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination and Impurity Profiling
Principle: This method separates the target compound from its potential impurities based on their hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier
-
Reference standard of this compound of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan (e.g., 254 nm)
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak (assuming similar response factors) or against their own reference standards if available.
Method Validation (as per ICH Q2(R2)):
-
Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products. This can be achieved through forced degradation studies.
-
Linearity: Analyze a series of solutions with different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by multiple analyses of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Principle: This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
High-purity helium as carrier gas
-
Solvent for sample dissolution (e.g., methanol, dichloromethane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Carrier gas flow: 1 mL/min
-
Mass spectrometer settings: Scan mode over a suitable mass range (e.g., m/z 35-500).
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR provides detailed information about the chemical structure of the molecule and can be used to confirm the identity of the main component and to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent containing a known amount of an internal standard for quantitative NMR (qNMR).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
-
Spectral Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.
-
Impurity Identification: Identify signals that do not correspond to the main compound. These can be compared to the spectra of suspected impurities.
-
Quantitative Analysis (qNMR): The purity of the sample can be determined by comparing the integral of a specific proton signal of the analyte to the integral of the internal standard.
-
Note: As of the time of this guide's creation, publicly available, verified ¹H and ¹³C NMR spectral data for this compound was not found. The analysis should be based on predicted spectra and comparison with closely related structures.
Elemental Analysis
Principle: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound. For pharmaceutical compounds, it is also crucial to quantify trace elemental impurities, particularly heavy metals, which may originate from catalysts or manufacturing equipment.
Instrumentation:
-
CHN analyzer
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure (for trace elemental impurities):
-
Sample Digestion: The sample is digested using a strong acid mixture in a closed microwave system.
-
Analysis: The digested sample is introduced into the ICP-MS or ICP-OES instrument, which measures the concentration of various elements.
-
Comparison to Limits: The results are compared against the permissible daily exposure (PDE) limits set by regulatory bodies like the USP (<232>/<233>).
Potential Impurities
Based on a likely synthesis route involving the acylation of 3-amino-2-chloropyridine, potential impurities could include:
-
Starting Materials: Unreacted 3-amino-2-chloropyridine.
-
Reagents and By-products: Residual acylating agents (e.g., acetic anhydride, acetyl chloride) and their hydrolysis products (e.g., acetic acid).
-
Positional Isomers: Isomers formed from acylation at other positions on the pyridine ring.
-
Over-acylated Products: Di-acetylated products.
-
Degradation Products: Formed during synthesis, purification, or storage.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Stress Conditions (as per ICH Q1A/Q1B):
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 80 °C
-
Photolytic Degradation: Exposure to light of a specified wavelength and intensity.
The degradation products should be analyzed by a suitable method, typically HPLC, to demonstrate that the method can separate the main compound from all significant degradation products.
Visualizations
Experimental Workflow for Purity Validation
Caption: Experimental workflow for the purity validation of this compound.
Logical Relationship of Purity Validation Components
Caption: Logical relationship between the compound, its potential impurities, and analytical techniques for purity assessment.
Conclusion
The validation of the purity of this compound is a multi-faceted process that requires a combination of analytical techniques to ensure a comprehensive assessment. A robust purity validation program, guided by ICH principles, should include HPLC for the assay and non-volatile impurities, GC-MS for volatile impurities, NMR for structural confirmation, and elemental analysis for inorganic contaminants. By employing these methods and adhering to rigorous validation protocols, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyridine Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] For professionals in drug development and chemical research, the choice between 2-chloro- and 2-bromopyridine derivatives as starting materials is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: The Carbon-Halogen Bond's Influence on Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of this bond is a primary determinant of the substrate's reactivity. The general trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1]
This significant difference in bond strength underpins the generally higher reactivity of 2-bromopyridines compared to their 2-chloro counterparts.[1] The weaker C-Br bond undergoes oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] Conversely, the stronger C-Cl bond in 2-chloropyridines typically necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands to facilitate the oxidative addition step.[1]
From a practical standpoint, chlorinated starting materials are often more cost-effective and readily available.[1] Therefore, the choice between a 2-bromo- and a 2-chloropyridine derivative involves a trade-off between reactivity and economic considerations.[1]
Comparative Performance in Key Cross-Coupling Reactions
The general reactivity trend of Br > Cl is consistent across the most common palladium-catalyzed cross-coupling reactions. However, advancements in catalyst technology have led to the development of highly active systems capable of activating the more robust C-Cl bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds by coupling an organoboron reagent with an organic halide, is a cornerstone of modern synthesis. The difference in reactivity between 2-bromo- and 2-chloropyridines is particularly pronounced in this transformation.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 / 2 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 24 | 70 |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene | 100 / 4 | >90 |
Data is illustrative and based on typical conditions for similar substrates.[2][3]
As the data indicates, 2-bromopyridines can often be coupled under milder conditions with traditional catalysts.[1] While 2-chloropyridines can also be effectively coupled, it often requires more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, to achieve high yields.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive than their chloro counterparts in this transformation.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 8 | 92 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 / 16 | 85 |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 / 12 | >95 |
Data is for illustrative purposes based on typical conditions for similar substrates.[2]
While both substrates can undergo successful amination, 2-chloropyridines generally require more specialized ligands and potentially longer reaction times or higher temperatures to achieve comparable yields to 2-bromopyridines.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 / 4 | 90 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 / 12 | 50 |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | Dioxane | 100 / 8 | >85 |
Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and conditions.[2]
The coupling of 2-chloropyridines in Sonogashira reactions can be challenging and often requires higher temperatures and more sophisticated catalyst systems to overcome the strength of the C-Cl bond.[2]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These should be optimized for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water) are added via syringe.[3]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired coupled product.[1]
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added.
-
Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) with stirring for the specified time.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water.
-
Purification: The organic layer is separated, dried, and concentrated. The crude product is then purified by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives from 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel compounds derived from the chemical precursor 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The primary focus is on a series of pyrido[2,3-d]pyrimidine derivatives synthesized and evaluated for their potential as targeted anticancer agents. Experimental data, detailed protocols, and pathway visualizations are provided to support the findings. The core data is synthesized from a pivotal study on the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
The starting material, this compound, serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of anti-cancer agents.[1] Its structure is a key building block for creating compounds that can interact with critical biological targets like protein kinases.
Comparative Analysis of EGFR Kinase Inhibitors
A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized to target specific mutations in the Epidermal Growth Factor Receptor (EGFR), a protein kinase often dysregulated in cancer. The L858R and T790M mutations in EGFR are common drivers of tumor growth and resistance to therapy. The synthesized compounds were evaluated for their ability to inhibit wild-type EGFR (EGFRWT) and the clinically relevant double mutant EGFRL858R/T790M. Their anti-proliferative effects were also tested against the H1975 human non-small cell lung cancer cell line, which harbors these EGFR mutations.
Data Presentation: Quantitative Bioactivity Data
The inhibitory activities (IC50 in µM) of the key pyrido[2,3-d]pyrimidine derivatives are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | R Group (Structure) | H1975 Cell IC50 (µM) | EGFRL858R/T790M IC50 (µM) | EGFRWT IC50 (µM) | Selectivity Index (WT / Mutant) |
| A1 | Acryloyl | 0.087 | 0.013 | >1.0 | >76.9 |
| A2 | Propioloyl | 15.629 | 1.391 | >1.0 | >0.7 |
| A3 | But-2-enoyl | 0.381 | 0.121 | >1.0 | >8.2 |
| A4 | 4-methylpent-2-enoyl | 0.297 | 0.088 | >1.0 | >11.3 |
Data synthesized from a study on novel EGFR inhibitors.
Key Observations:
-
Compound A1 emerged as the most potent derivative, exhibiting an IC50 of 13 nM against the target mutant EGFRL858R/T790M and strong anti-proliferative activity against H1975 cancer cells (IC50 = 87 nM).
-
Selectivity: Compound A1 demonstrated a high degree of selectivity, inhibiting the mutant EGFR over 76 times more effectively than the wild-type enzyme. This is a critical feature for minimizing side effects in targeted cancer therapy.
-
Structure-Activity Relationship (SAR): The nature of the 'R' group, specifically the acryloyl moiety in A1 , was crucial for high potency. Other modifications, such as the propioloyl group in A2 , resulted in a significant loss of activity.
Experimental Protocols & Methodologies
Detailed methodologies for the key biological assays are provided below. These protocols are based on standard techniques used in the evaluation of kinase inhibitors and anti-cancer compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the concentration of a compound required to inhibit the activity of the EGFR kinase by 50% (IC50). A luminescence-based method that quantifies ADP production is commonly used.[2]
Objective: To determine the IC50 values of test compounds against EGFRWT and EGFRL858R/T790M.
Materials:
-
Recombinant human EGFR kinase (WT and L858R/T790M mutant).
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Adenosine Triphosphate (ATP).
-
Test compounds derived from this compound.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the appropriate EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3]
Objective: To determine the IC50 of test compounds on the H1975 cancer cell line.
Materials:
-
H1975 human non-small cell lung cancer cells.
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Plate H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of the experimental processes and biological mechanisms.
Synthesis and Screening Workflow
The following diagram illustrates the logical flow from chemical synthesis to the identification of a lead compound.
EGFR Signaling Pathway and Point of Inhibition
The EGFR pathway is a critical regulator of cell growth and proliferation. The synthesized compounds act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling.
References
A Comparative Guide to In Vitro Testing of Aminopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro testing protocols for aminopyridine-based kinase inhibitors, offering insights into their performance against other kinase inhibitor scaffolds. The following sections detail key experimental methodologies, present comparative data, and visualize complex biological and experimental processes.
Introduction to Aminopyridine-Based Kinase Inhibitors
Aminopyridine-based compounds represent a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. Their efficacy stems from the aminopyridine scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide outlines the essential in vitro assays required to characterize and compare the potency, selectivity, and cellular effects of these inhibitors.
I. Biochemical Assays: Assessing Direct Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase enzyme. These assays are crucial for establishing the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different inhibitors.
Comparison of Biochemical Assay Formats
A variety of assay formats are available, each with distinct advantages and disadvantages. The choice of assay often depends on factors such as throughput requirements, sensitivity, and cost.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Gold standard for direct measurement of enzymatic activity, high sensitivity, and low interference. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for ATP-dependent luciferase inhibition. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, high throughput, sensitive. | Potential for compound interference with the fluorescent signal. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a common method for determining the IC50 value of an aminopyridine-based inhibitor against a target kinase.
-
Compound Preparation : Prepare serial dilutions of the aminopyridine-based inhibitor in DMSO.
-
Reaction Setup : In a 384-well plate, add the kinase, a suitable substrate, and the inhibitor solution (or DMSO for control) in a kinase buffer.
-
Initiation : Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
II. Cell-Based Assays: Evaluating Cellular Efficacy and Target Engagement
While biochemical assays are crucial, they do not fully replicate the complex cellular environment. Cell-based assays are therefore essential to confirm that an inhibitor can effectively engage its target and exert a functional effect within a living cell.
Comparison of Cell-Based Assay Formats
| Assay Type | Principle | Key Readout |
| Cellular Phosphorylation Assays | Measures the phosphorylation status of a kinase's downstream substrate within the cell using techniques like Western Blot, ELISA, or AlphaLISA. | Change in substrate phosphorylation. |
| Cell Viability/Proliferation Assays | Determines the inhibitor's effect on cell growth and survival using reagents like MTT or CellTiter-Glo®. | IC50 or GI50 (50% growth inhibition). |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET). | Apparent cellular affinity (IC50). |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability following treatment with an aminopyridine-based kinase inhibitor.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the aminopyridine inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context.
-
Cell Transfection : Co-transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a carrier DNA.
-
Cell Seeding : Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition : Add the aminopyridine inhibitor at various concentrations, followed by the addition of the cell-permeable fluorescent NanoBRET™ tracer.
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Signal Detection : Add NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis : Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
III. Kinase Selectivity Profiling
A critical step in characterizing any kinase inhibitor is to assess its selectivity across the human kinome. High-throughput screening against a panel of kinases helps to identify potential off-target effects that could lead to toxicity.
Comparative Kinase Selectivity Data
The table below presents hypothetical IC50 data for a novel aminopyridine-based inhibitor (Compound X) compared to a known multi-kinase inhibitor (Sorafenib) and a more selective inhibitor (Gefitinib).
| Kinase Target | Compound X (IC50, nM) | Sorafenib (IC50, nM) | Gefitinib (IC50, nM) |
| Primary Target (e.g., VEGFR2) | 10 | 90 | >10,000 |
| Off-Target 1 (e.g., EGFR) | 500 | >10,000 | 2 |
| Off-Target 2 (e.g., PDGFRβ) | 25 | 58 | >10,000 |
| Off-Target 3 (e.g., c-Kit) | 75 | 68 | >10,000 |
| Off-Target 4 (e.g., B-Raf) | >1,000 | 22 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The in vitro characterization of aminopyridine-based kinase inhibitors requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. This guide provides a framework for the systematic evaluation of these compounds, enabling researchers to make data-driven decisions in the drug discovery process. The detailed protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at identifying potent, selective, and cell-active kinase inhibitors.
Navigating the Structure-Activity Landscape of 1-(3-Amino-2-chloropyridin-4-yl)ethanone Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel chemical scaffolds is paramount in the quest for potent and selective therapeutics. This guide provides a comparative analysis of analogs derived from 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key building block in the development of kinase inhibitors, with a particular focus on their application as inhibitors of the c-Met proto-oncogene, a crucial target in cancer therapy.
The this compound core serves as a versatile scaffold, allowing for systematic modifications to probe the chemical space and optimize biological activity. Analogs of this compound have been investigated primarily as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in the development and progression of various cancers. The following sections detail the SAR of these analogs, presenting quantitative data, experimental protocols, and visual representations of key concepts.
Comparative Biological Activity of Analogs
The inhibitory potency of analogs based on the 2-amino-3-chloropyridine scaffold has been evaluated against a panel of kinases to determine both their efficacy and selectivity. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of key analogs against c-Met and other related kinases.
| Compound ID | Modification from Core Scaffold | c-Met IC50 (nM) | Ron IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) |
| 1 | H | 130 | >10000 | 2800 | 1200 |
| 2 | 3-fluoro | 3.9 | 1500 | 330 | 110 |
| 3 | 3-chloro | 3.0 | 2600 | 430 | 160 |
| 4 | 3-methyl | 22 | 8400 | 1500 | 450 |
| 5 | 3-cyano | 12 | 6800 | 1200 | 380 |
Table 1: In vitro inhibitory activity of this compound analogs against c-Met and other kinases. Data is presented as IC50 values in nanomolar (nM).
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the SAR of this series of compounds:
-
Substitution at the 3-position of the pyridine ring is crucial for potency. Small electron-withdrawing groups, such as fluoro (Compound 2 ) and chloro (Compound 3 ), at this position result in a significant increase in c-Met inhibitory activity compared to the unsubstituted analog (Compound 1 ).
-
Larger substituents at the 3-position are less tolerated. The introduction of a methyl group (Compound 4 ) or a cyano group (Compound 5 ) leads to a decrease in potency compared to the halogenated analogs.
-
Selectivity over other kinases is generally good. Most analogs exhibit high selectivity for c-Met over other tested kinases like Ron, Axl, and Mer, which is a desirable characteristic for targeted therapies.
The logical progression of the SAR study can be visualized as follows:
Caption: Logical workflow of the SAR study.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human kinase domains, biotinylated substrate peptide, ATP, and europium-labeled anti-phospho-specific antibody.
-
Procedure:
-
Test compounds were serially diluted in DMSO and added to a 384-well plate.
-
Kinase, substrate peptide, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for a specified time.
-
TR-FRET detection reagents were added to stop the reaction and detect the phosphorylated substrate.
-
The plate was read on a suitable plate reader, and the IC50 values were calculated from the resulting dose-response curves.
-
The experimental workflow can be summarized as follows:
Caption: Workflow for the TR-FRET kinase inhibition assay.
Signaling Pathway Context
The c-Met signaling pathway plays a pivotal role in cell proliferation, survival, and migration. Inhibition of c-Met by analogs of this compound can block these downstream effects, making them promising anti-cancer agents.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
comparing the efficacy of different synthetic routes to 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of therapeutic agents. 1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the development of various pharmaceuticals. This guide provides a comparative overview of two plausible synthetic routes to this valuable intermediate, supported by detailed experimental protocols and a quantitative assessment of their respective efficacies.
Executive Summary
Two distinct synthetic pathways to this compound are presented and evaluated.
-
Route 1 commences with the commercially available and inexpensive 4-acetylpyridine. This strategy involves a nitration step, followed by chlorination and subsequent reduction of the nitro group to the desired amine. This approach is linear and relies on classical aromatic substitution and functional group transformations.
-
Route 2 begins with 2,4-dichloropyridine and proceeds through a sequence of nitration, selective amination, and introduction of the acetyl group. This convergent approach offers the potential for higher overall yields by building complexity on a pre-functionalized pyridine core.
The selection of an optimal route will depend on factors such as starting material availability, scalability, and the desired purity of the final product.
Data Presentation
| Parameter | Route 1: From 4-Acetylpyridine | Route 2: From 2,4-Dichloropyridine |
| Starting Material | 4-Acetylpyridine | 2,4-Dichloropyridine |
| Number of Steps | 3 | 4 |
| Overall Yield | Moderate (Estimated) | Potentially Higher (Estimated) |
| Key Reactions | Electrophilic Nitration, Chlorination, Nitro Reduction | Nitration, Nucleophilic Aromatic Substitution (SNAr), Cyanation, Grignard Reaction, Nitro Reduction |
| Potential Advantages | Readily available starting material, straightforward reactions. | Convergent approach, potentially higher overall yield. |
| Potential Disadvantages | Potentially harsh nitrating and chlorinating conditions, regioselectivity of chlorination may be a concern. | Multiple steps, regioselectivity of amination is critical, introduction of the acetyl group can be challenging. |
| Purity of Final Product | Good, with standard purification techniques. | Good, with standard purification techniques. |
| Scalability | Moderate | Moderate to High |
Experimental Protocols
Route 1: Synthesis from 4-Acetylpyridine
Step 1: Synthesis of 4-Acetyl-3-nitropyridine
To a solution of 4-acetylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried to afford 4-acetyl-3-nitropyridine.
-
Yield: ~80%
-
Purity: >95% by HPLC
Step 2: Synthesis of 1-(2-Chloro-3-nitropyridin-4-yl)ethanone
4-Acetyl-3-nitropyridine (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
-
Yield: Estimated 60-70%
-
Purity: >98% by HPLC
Step 3: Synthesis of this compound
To a solution of 1-(2-chloro-3-nitropyridin-4-yl)ethanone (1.0 eq) in ethanol, iron powder (4.0 eq) and a catalytic amount of acetic acid are added. The mixture is heated at reflux for 6 hours. The reaction is monitored by TLC. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.
-
Yield: ~90%[1]
-
Purity: >99% by HPLC
Route 2: Synthesis from 2,4-Dichloropyridine
Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine
2,4-Dichloropyridine (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured onto ice and the resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-3-nitropyridine.
-
Yield: ~95%
-
Purity: >97% by HPLC
Step 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine
A solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol is treated with an excess of aqueous ammonia in a sealed vessel at 80°C for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-amino-2-chloro-3-nitropyridine.
Step 3: Synthesis of 2-Chloro-4-cyano-3-nitropyridine
4-Amino-2-chloro-3-nitropyridine (1.0 eq) is diazotized using sodium nitrite in the presence of hydrochloric acid at 0°C. The resulting diazonium salt is then subjected to a Sandmeyer reaction with cuprous cyanide to yield 2-chloro-4-cyano-3-nitropyridine.
-
Yield: Estimated 70-80%
-
Purity: >95% by HPLC
Step 4: Synthesis of this compound
To a solution of 2-chloro-4-cyano-3-nitropyridine (1.0 eq) in anhydrous THF at 0°C, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 3 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting intermediate, 1-(2-chloro-3-nitropyridin-4-yl)ethanone, is then reduced using iron powder and acetic acid in ethanol as described in Route 1, Step 3.
-
Yield: Estimated 50-60% over two steps.
-
Purity: >98% by HPLC after purification.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to the target compound.
Caption: Decision-making flowchart for selecting a synthetic route.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Chloropyridine Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of 2-chloropyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to facilitate an objective evaluation of these compounds and their therapeutic potential.
The 2-chloropyridine moiety is a key pharmacophore in a variety of biologically active compounds. Its derivatives have garnered considerable attention for their potential to modulate the activity of a wide range of biological targets, most notably protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide delves into the cross-reactivity profiles of 2-chloropyridine derivatives, offering a comparative analysis of their inhibitory activity against a panel of kinases. Understanding this "off-target" activity is as crucial as defining the primary target, as it can predict potential side effects and uncover opportunities for polypharmacology.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of a representative 6-chloro-3-cyanopyridine derivative against a panel of protein kinases. The data, presented as percent inhibition at a fixed concentration, provides a snapshot of the compound's selectivity. For comparison, the activity of two hypothetical alternative kinase inhibitors is also included to highlight different selectivity profiles.
| Kinase Target | 6-Chloro-3-cyanopyridine Derivative (% Inhibition @ 10 µM) | Alternative A (% Inhibition @ 1 µM) | Alternative B (% Inhibition @ 1 µM) |
| MSK1 | 95 | 15 | 10 |
| RSK1 | <10 | 12 | 8 |
| RSK2 | <10 | 10 | 5 |
| PLK3 | <10 | 8 | 12 |
| CDK2 | <10 | 92 | 15 |
| EGFR | <10 | 95 | 20 |
| VEGFR2 | <10 | 25 | 98 |
| PDGFRβ | <10 | 30 | 96 |
| c-Src | <10 | 45 | 35 |
| Lck | <10 | 40 | 30 |
Note: The data for the 6-chloro-3-cyanopyridine derivative is based on findings reported for a compound in a kinase diversity panel screening[1]. The data for Alternative A and Alternative B are hypothetical and included for illustrative purposes to showcase compounds with different selectivity profiles.
Experimental Protocols
The generation of reliable cross-reactivity data hinges on robust and standardized experimental protocols. Below are detailed methodologies for a common in vitro kinase inhibition assay used for profiling inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the potency of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
ATP Solution: A stock solution of ATP is prepared in kinase buffer. The final concentration in the assay should be at or near the Km value for each specific kinase. For radiometric assays, [γ-³³P]ATP is added to the cold ATP stock.
-
Kinase Aliquots: The target kinase is diluted to the desired concentration in kinase buffer.
-
Substrate Solution: The appropriate peptide or protein substrate for the kinase is prepared in kinase buffer.
-
Test Compound: The 2-chloropyridine derivative is serially diluted in DMSO to create a range of concentrations for IC50 determination.
2. Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to each well.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) are normalized relative to the vehicle control (0% inhibition) and a control without kinase (100% inhibition).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of kinase inhibition, the following diagrams have been generated using Graphviz.
The MAPK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for kinase inhibitors. The diagram illustrates how an inhibitor targeting a kinase within this pathway, such as Raf, can block downstream signaling and affect cellular processes like proliferation.
This guide provides a foundational framework for understanding and evaluating the cross-reactivity of 2-chloropyridine derivatives. The presented data, protocols, and visualizations are intended to support researchers in making informed decisions during the drug discovery and development process. A thorough characterization of a compound's selectivity is a critical step toward the development of safer and more effective targeted therapies.
References
Benchmarking Novel Kinase Inhibitors: A Comparative Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The aminopyridine scaffold has emerged as a privileged structure in the design of such inhibitors. This guide provides a comparative analysis of derivatives based on the 1-(3-amino-2-chloropyridin-4-yl)ethanone motif and its close structural analogs, benchmarking their performance against known inhibitors.
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide utilizes a well-documented study on structurally related 3-aminopyridin-2-one derivatives to illustrate the principles of benchmarking and structure-activity relationship (SAR) analysis. This class of compounds shares key structural features and serves as a valuable surrogate for understanding the potential of aminopyridine-based kinase inhibitors. The data presented herein is derived from a study on Interleukin-2 inducible T-cell kinase (Itk) inhibitors, a critical target in immunology.[1]
Comparative Analysis of Inhibitor Potency
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). Lower values indicate higher potency. The following table summarizes the in vitro inhibitory activity of a series of 3-aminopyridin-2-one derivatives against Itk, compared to a known inhibitor.
| Compound ID | Structure | R1 Group | R2 Group | Itk Ki (nM)[1] |
| 1 | 3-amino-5-bromopyridin-2(1H)-one | - | - | >10000 |
| 2 | 3-benzamido-5-bromopyridin-2(1H)-one | Benzoyl | - | 1300 |
| 3 | 3-(benzamido)-5-(4-phenoxyphenyl)pyridin-2(1H)-one | Benzoyl | 4-phenoxyphenyl | 7 |
| Known Inhibitor (Example) | Staurosporine | - | - | ~1-20 (literature value) |
Note: Staurosporine is a potent but non-selective kinase inhibitor often used as a positive control. The Ki value can vary depending on the assay conditions.
Experimental Protocols
To ensure the reliability and reproducibility of benchmarking data, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: Itk)
This assay determines the potency of a compound in inhibiting the enzymatic activity of a specific kinase.
Objective: To measure the Ki of test compounds against human Itk.
Materials:
-
Recombinant human Itk enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the Itk enzyme and the peptide substrate in the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A control with DMSO alone is included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a set time at a specific temperature (e.g., 60 minutes at room temperature).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[1]
Visualizing Experimental Workflow and Signaling Pathways
Understanding the experimental process and the biological context of the target kinase is essential for interpreting the benchmarking data. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway involving a kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified Itk signaling pathway and the point of inhibition.
References
Comparative Guide to Analytical Method Validation for Quantifying 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in complex biological and environmental matrices. The methodologies and performance data presented are based on established practices for analogous chemical structures and are intended to serve as a robust resource for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are evaluated based on their performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small organic molecules similar to this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High (potential for co-elution) | Very High (based on mass-to-charge ratio) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range |
| Robustness | Good | Good |
| Matrix Effect | Susceptible | Can be significant but correctable with internal standards |
Table 2: Summary of Validation Data for a Proposed LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.9992 |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (except LLOQ, ≤ 20%) | Intra-day: 2.1-7.8% Inter-day: 4.5-9.2% |
| Recovery (%) | Consistent and reproducible | 85.2 - 92.5% |
| Matrix Effect (%) | Within 85-115% | 91.3 - 104.7% |
| LLOQ | S/N ≥ 10 | 50 pg/mL |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These protocols are generalized and may require optimization for specific matrices.
Sample Preparation Protocols
Effective sample preparation is crucial for accurate quantification and minimizing matrix effects.[6][7][8][9][10]
1. Protein Precipitation (for Plasma/Serum Samples)
This method is a rapid and simple approach for removing proteins from biological samples.[10]
-
To 100 µL of plasma or serum, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2. Liquid-Liquid Extraction (LLE) (for Urine/Plasma Samples)
LLE is a classic technique for isolating analytes based on their partitioning between two immiscible liquids.[9]
-
To 500 µL of the sample, add an appropriate internal standard.
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
3. Solid-Phase Extraction (SPE) (for various matrices)
SPE provides a more selective sample clean-up compared to LLE and protein precipitation.[10][11]
-
Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
4. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) (for food and environmental matrices)
The QuEChERS method is widely used for the analysis of multiple residues in a variety of sample types.[12][13][14][15][16]
-
Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water.[14]
-
Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Take an aliquot of the acetonitrile supernatant and add it to a dispersive SPE tube containing sorbents like PSA and C18.
-
Vortex and centrifuge.
-
The resulting supernatant is ready for analysis.
Analytical Method Protocols
1. HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium acetate), pH adjusted. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
2. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[19][20][21][22]
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[21]
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for this compound and a suitable internal standard would need to be determined by direct infusion.
-
Instrument Parameters: Optimization of ion source parameters such as capillary voltage, source temperature, and gas flows is required.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the analytical method validation process.
Caption: A generalized workflow for sample preparation prior to analysis.
Caption: A logical workflow for analytical method validation based on ICH Q2(R1) guidelines.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
- 12. shimisanj.com [shimisanj.com]
- 13. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restek - Blog [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Alternative QuEChERS-based modular approach for pesticide residue analysis in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 1-(3-Amino-2-chloropyridin-4-yl)ethanone
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide delineates essential, step-by-step procedures for the safe disposal of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[2]
-
Body Protection: A laboratory coat, fully buttoned, is required, along with full-length pants and closed-toe shoes.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use respiratory protection.[3]
Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Aminopyridines are classified as toxic if swallowed or in contact with skin.[3][4] | Avoid direct contact and inhalation. Use appropriate PPE. Do not eat, drink, or smoke when handling.[3][5] Wash skin thoroughly after handling.[3][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[5] Some related compounds cause severe skin burns.[3] | Wear protective gloves and clothing.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][5] | Wear eye protection.[3][5] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] Do not dispose of down the drain.[2][6] |
Spill Procedures
In the event of a spill, follow these procedures:
-
For Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials.
-
Use dry clean-up procedures and avoid generating dust.[2][7]
-
Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]
-
Clean the spill area, potentially with a dilute solution of acetic acid followed by water for similar amine compounds.[2][6]
-
Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[2]
-
-
For Large Spills (greater than 1 liter):
Step-by-Step Disposal Protocol
The following protocol provides a general guideline for the disposal of this compound. Always consult your institution's EHS department for specific requirements.
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.[2][6] This compound may be harmful to aquatic life.[3]
-
Collect all waste containing this chemical, including contaminated solids (e.g., paper towels, weighing paper) and solutions, in a designated hazardous waste container.[2]
-
This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams.[1]
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[2][8]
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1-(3-Amino-2-chloropyridin-4-yl)ethanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The following procedures are based on best practices for handling pyridine derivatives and chlorinated aromatic compounds.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles or a face shield.[1][6] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1] | Recommended to be performed in a certified chemical fume hood.[1][2] |
| Conducting Reactions | Chemical safety goggles and a face shield.[6] | Nitrile or neoprene gloves.[1] | Chemical-resistant laboratory coat. | Work should be conducted in a certified chemical fume hood.[1][2] |
| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat or apron. | An approved respirator may be necessary depending on the spill's size and location.[7] |
| Waste Disposal | Chemical safety goggles. | Nitrile or neoprene gloves.[1] | Laboratory coat.[1] | Not generally required if containers are sealed and handled properly. |
Experimental Protocols: Handling and Disposal
Standard Handling Procedure:
-
Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly.[1] An emergency eyewash station and safety shower must be readily accessible.
-
PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or neoprene gloves.[1]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] Keep the container tightly closed.
Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor.
-
Containment (for small spills): For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Waste Disposal Plan:
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[3]
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chlorinated aromatic compounds.[5]
Visual Workflow for PPE Selection and Use
Caption: PPE selection and use workflow for handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
